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Benzyl-PEG16-THP

Cat. No.: B11929562
M. Wt: 897.1 g/mol
InChI Key: WBWKOOUCXIHWDC-UHFFFAOYSA-N
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Description

Benzyl-PEG16-THP is a useful research compound. Its molecular formula is C44H80O18 and its molecular weight is 897.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H80O18 B11929562 Benzyl-PEG16-THP

Properties

Molecular Formula

C44H80O18

Molecular Weight

897.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C44H80O18/c1-2-6-43(7-3-1)42-60-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-40-41-62-44-8-4-5-9-61-44/h1-3,6-7,44H,4-5,8-42H2

InChI Key

WBWKOOUCXIHWDC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG16-THP in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: November 27, 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. The architecture of a PROTAC, consisting of two ligands joined by a chemical linker, is critical to its efficacy. This technical guide provides a comprehensive overview of Benzyl-PEG16-THP, a heterobifunctional linker increasingly utilized in PROTAC design. We will delve into its structural components, its multifaceted role in optimizing PROTAC performance, and provide detailed experimental protocols for its application in the synthesis and evaluation of novel protein degraders.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and offers a distinct advantage over traditional small-molecule inhibitors.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity.[3] Its length, composition, and attachment points influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[3]

This compound: A Detailed Analysis

This compound is a specialized chemical linker designed for the synthesis of PROTACs. Its name delineates its three key components: a benzyl group, a polyethylene glycol (PEG) chain of 16 repeating units, and a tetrahydropyran (THP) protecting group.

  • Benzyl Group: The benzyl group provides a stable, non-reactive starting point for the linker, often serving as a convenient handle for synthetic manipulations.

  • Polyethylene Glycol (PEG)16: The PEG chain is a cornerstone of modern PROTAC design. The 16 ethylene glycol units in this compound confer several advantageous properties:

    • Enhanced Solubility: PEG is hydrophilic, which helps to counteract the often high lipophilicity of the two ligands, thereby improving the overall solubility of the PROTAC molecule.

    • Optimized Length and Flexibility: The length of the PEG chain is a critical parameter that dictates the distance and relative orientation between the POI and the E3 ligase in the ternary complex. A 16-unit PEG chain provides a significant and flexible spacer, which can be crucial for achieving a productive ternary complex geometry for efficient ubiquitination.

    • Reduced Non-specific Binding: The hydrophilicity of PEG can also help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

  • Tetrahydropyran (THP) Group: The THP group is a common acid-labile protecting group for alcohols. In the context of this compound, it protects a terminal hydroxyl group on the PEG chain. This protection is essential during the synthesis of the PROTAC, preventing unwanted side reactions. The THP group can be selectively removed under mild acidic conditions to reveal the hydroxyl group, which can then be functionalized for conjugation to either the POI ligand or the E3 ligase ligand.

The Role of this compound in PROTAC Design

The rational design of PROTACs involves the careful selection and optimization of each of its three components. This compound offers a versatile and effective solution for the linker component, addressing several key challenges in PROTAC development.

The primary role of the this compound linker is to bridge the POI and E3 ligase ligands at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex. The flexibility of the PEG chain allows the two ligands to adopt various spatial arrangements, increasing the likelihood of a successful ubiquitination event.

Furthermore, the physicochemical properties imparted by the PEG chain are crucial for the overall drug-like properties of the PROTAC. By enhancing solubility and cell permeability, the PEG linker can significantly improve the bioavailability and efficacy of the final molecule.

Quantitative Data on PEG Linkers in PROTACs

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation). While specific data for a PROTAC utilizing a this compound linker is proprietary to individual research projects, the following table summarizes representative data from published studies on the effect of PEG linker length on the degradation of Bruton's tyrosine kinase (BTK).

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
RC-1 Reversible covalent with PEG~202.297
IR-1 Irreversible covalent with PEG~234.995
IR-2 Irreversible covalent with PEG~269.893

This data is adapted from a study on BTK degraders and is intended to be representative of the impact of linker length. The exact DC50 and Dmax values for a PROTAC using a this compound linker will be target and ligand-dependent.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a Benzyl-PEG-alcohol linker, and for the subsequent evaluation of its degradation activity.

PROTAC Synthesis using a Benzyl-PEG-Alcohol Linker

This protocol describes a general two-step synthesis of a PROTAC, starting with the activation of the terminal alcohol of the Benzyl-PEG linker.

Step 1: Activation of the Benzyl-PEG-Alcohol Linker (Tosylation)

  • Dissolve Benzyl-PEG-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker (Benzyl-PEG-OTs).

Step 2: Coupling of the Activated Linker to the E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG-OTs (1.1 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Coupling of the Linker-E3 Ligase Conjugate to the POI Ligand

  • The THP protecting group on the benzyl end of the linker is removed under mild acidic conditions (e.g., acetic acid in THF/water).

  • The deprotected alcohol is then activated (e.g., by conversion to a mesylate or tosylate).

  • Finally, the activated linker-E3 ligase conjugate is coupled to the POI ligand, which typically contains a nucleophilic group such as an amine or a phenol.

Western Blot for PROTAC-Induced Protein Degradation

This protocol allows for the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation. It is also recommended to include a condition where cells are co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot: Elute the immunoprecipitated proteins and perform a western blot as described above. Probe the membrane with an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) indicates that the target protein is being ubiquitinated.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: this compound Deprotection THP Deprotection Start->Deprotection Activation Linker Activation Deprotection->Activation Coupling1 Couple to E3 Ligand Activation->Coupling1 Coupling2 Couple to POI Ligand Coupling1->Coupling2 Purification Final PROTAC Purification Coupling2->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Western_Blot Western Blot for Degradation Cell_Treatment->Western_Blot Ub_Assay Ubiquitination Assay Cell_Treatment->Ub_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

This compound is a highly valuable and versatile linker for the design and synthesis of novel PROTACs. Its well-defined structure, incorporating a flexible and solubilizing PEG chain of optimal length, and a strategically placed protecting group, provides researchers with a powerful tool to address key challenges in PROTAC development. The ability to systematically vary the linker length and composition is paramount to achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the rational design of linkers, exemplified by molecules like this compound, will remain a cornerstone of success in developing the next generation of therapeutics.

References

Unveiling the Role of Benzyl-PEG16-THP in Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl-PEG16-THP is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a critical component of these novel therapeutic agents, its primary role is to bridge a target protein ligand with an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal machinery to selectively degrade proteins of interest. While specific PROTACs utilizing the this compound linker are not extensively detailed in publicly available scientific literature, this guide will provide an in-depth analysis of its presumptive mechanism of action based on the well-established principles of PROTAC technology and the known characteristics of its constituent parts: a polyethylene glycol (PEG) chain, a benzyl group, and a tetrahydropyranyl (THP) protecting group.

This technical guide will delineate the critical role of the linker in PROTAC-mediated protein degradation, detail generalized experimental protocols for evaluating PROTACs containing such a linker, and present the conceptual framework for the signaling pathways involved.

The Core Mechanism: Orchestrating Protein Degradation

The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. The this compound linker is the architectural linchpin that enables this proximity-induced ubiquitination and subsequent degradation.

A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and the linker that connects these two moieties. The length, rigidity, and chemical composition of the linker are critical determinants of the PROTAC's efficacy.

The this compound linker possesses several key features:

  • Polyethylene Glycol (PEG) Backbone (16 units): The PEG chain provides flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain (16 ethylene glycol units) dictates the spatial separation between the target protein and the E3 ligase, influencing the geometry of the ternary complex and, consequently, the efficiency of ubiquitin transfer.

  • Benzyl Group: The benzyl group can introduce a degree of rigidity and potential for hydrophobic or aromatic interactions within the ternary complex, which may contribute to its stability and formation.

  • Tetrahydropyranyl (THP) Group: The THP group is a common protecting group for alcohols. In the context of this compound, it serves as a stable protecting group for a terminal hydroxyl functional group during the multi-step synthesis of the final PROTAC molecule. This hydroxyl group, once deprotected, provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism General Mechanism of PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (containing this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Dissociation & Recycling Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC->Ternary

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols for Evaluating PROTAC Efficacy

To assess the efficacy of a PROTAC synthesized using a this compound linker, a series of in vitro and cellular assays are typically employed. The following are representative protocols for key experiments.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in the level of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control.

In-Cell Target Engagement Assay

This assay confirms that the PROTAC is binding to the target protein within the cellular environment.

Methodology (e.g., using a NanoBRET™ assay):

  • Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase.

  • Tracer Development: A fluorescently labeled ligand for the target protein (tracer) is required.

  • Assay Procedure: Plate the engineered cells and treat them with the PROTAC at various concentrations. Add the tracer to the cells.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the PROTAC to the target protein will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value for target engagement can be calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing a novel PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Characterization cluster_workflow PROTAC Evaluation Pipeline Synthesis PROTAC Synthesis (with this compound linker) Biochemical_Assays Biochemical Assays (e.g., SPR for ternary complex formation) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Degradation_Assay Protein Degradation Assay (Western Blot, Mass Spec) Cell_Based_Assays->Degradation_Assay Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cell_Based_Assays->Target_Engagement Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assays->Viability_Assay Downstream_Analysis Downstream Functional Analysis (e.g., Phenotypic assays, RNA-seq) Degradation_Assay->Downstream_Analysis Target_Engagement->Downstream_Analysis

Caption: A typical experimental workflow for PROTAC characterization.

Quantitative Data Presentation

While specific data for a PROTAC utilizing a this compound linker is not available, the following tables provide a template for how quantitative data for PROTAC evaluation should be structured.

Table 1: In Vitro Degradation Profile
PROTAC Concentration (nM)% Target Protein Remaining (Mean ± SD)
0 (Vehicle)100 ± 5.2
185.3 ± 4.1
1052.1 ± 6.5
10015.8 ± 3.9
100010.2 ± 2.7
Table 2: Key Performance Parameters
ParameterValue
DC50 (nM)25.4
Dmax (%)90.5
IC50 (Target Engagement, nM)15.2
CC50 (Cell Viability, µM)> 10
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • IC50 (Target Engagement): The concentration of the PROTAC that displaces 50% of the tracer from the target protein.

  • CC50 (Cell Viability): The concentration of the PROTAC that reduces cell viability by 50%.

Conclusion

The this compound linker is a valuable tool in the construction of PROTACs, offering a balance of flexibility, hydrophilicity, and synthetic tractability. While the specific performance of a PROTAC is highly dependent on the interplay between the linker, the target protein ligand, and the E3 ligase ligand, the principles outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of PROTACs incorporating this and similar PEG-based linkers. Further research involving the synthesis and characterization of specific PROTACs with the this compound linker is necessary to fully elucidate its specific contributions to protein degradation.

The Strategic Application of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of the most prominent TPD technology, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that bridges the target protein and an E3 ubiquitin ligase. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that profoundly influence the efficacy and drug-like characteristics of the degrader molecule. This guide provides a comprehensive technical overview of the applications of PEG linkers in TPD, detailing their impact on PROTAC performance, summarizing key quantitative data, providing detailed experimental protocols for their synthesis and evaluation, and visualizing the underlying biological and experimental processes.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[1] These characteristics directly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1]

The Ubiquitin-Proteasome System: The Engine of Degradation

The UPS is a highly regulated pathway responsible for the degradation of the majority of intracellular proteins. The process involves a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 to the substrate.

The repeated addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides. PROTACs effectively co-opt this system by bringing the POI into close proximity with an E3 ligase.

UPS_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP->AMP+PPi E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 Ligase E2->E3 PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Poly-Ub Transfer POI Protein of Interest (POI) POI->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides ATP ATP AMP_PPi AMP + PPi

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

Properties and Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and are the most common motifs incorporated into PROTAC structures. Their popularity stems from a unique combination of properties that address key challenges in PROTAC development.

  • Enhanced Solubility: PROTACs are often large and lipophilic, leading to poor aqueous solubility. The hydrophilic nature of PEG linkers significantly improves the water solubility of the overall molecule.

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, the flexibility of PEG linkers can be advantageous for crossing the cell membrane. They can adopt a more compact conformation, effectively shielding their polar surface area.

  • Tunable Length and Flexibility: The length of the PEG chain can be easily and systematically varied, allowing for the fine-tuning of the distance between the POI and the E3 ligase to achieve optimal ternary complex formation.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and other adverse effects.

However, the use of PEG linkers is not without potential drawbacks. Excessive PEGylation can sometimes decrease cell permeability, and they may be more susceptible to in vivo metabolism compared to more rigid alkyl linkers.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.

Data Summary: Linker Length vs. Degradation Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs targeting different proteins.

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

PROTACLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)
CRBN-based0 (No PEG)BRD4H661< 0.5> 90
CRBN-based1BRD4H661> 5~50
CRBN-based2BRD4H661> 5~60
CRBN-based3BRD4VariousVariableVariable
VHL-basedIncreasing LengthBRD4H661Potency Decreased-

These data highlight that there is an optimal linker length for each PROTAC system, and deviations from this optimum, either shorter or longer, can lead to a significant reduction in degradation potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of PEGylated PROTACs and key assays for their evaluation.

PROTAC Synthesis with PEG Linkers

The synthesis of PROTACs with PEG linkers is typically a modular process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the bifunctional PEG linker, followed by their coupling. Two common coupling strategies are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the second component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • DCM

    • TFA

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Procedure:

    • Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH2 and Component B-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC.

This protocol describes the final coupling of an alkyne-functionalized component with an azide-functionalized component.

  • Reagents and Materials:

    • Component A-Alkyne (1.0 eq)

    • Component B-PEGn-Azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Ternary Complex Formation Assays

Assessing the formation of a stable ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical and cell-based assays can be employed for this purpose.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells.

  • Principle: One protein partner is fused to NanoLuc® luciferase (donor), and the other to HaloTag® (acceptor), which is labeled with a fluorescent ligand. PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer, resulting in a BRET signal.

  • Experimental Protocol:

    • Cell Line and Plasmids: Use a suitable human cell line (e.g., HEK293T). Co-transfect the cells with expression vectors for the POI fused to NanoLuc® and the E3 ligase component fused to HaloTag®.

    • Assay Plate Preparation: Seed the transfected cells into a white 96- or 384-well assay plate.

    • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

    • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold standard for quantifying protein levels.

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify POI degradation.

  • Materials:

    • Cell culture reagents

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis/transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the POI

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle-only control for a predetermined time (e.g., 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

      • Quantify the intensity of the bands using densitometry software.

      • Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Generate a dose-response curve to determine the DC50 and Dmax values.

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanism of PROTAC action and a typical workflow for their development.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation Recycle PROTAC Recycled Degradation->Recycle Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Target_Selection Target Selection Ligand_ID Ligand Identification (POI & E3) Target_Selection->Ligand_ID Linker_Design Linker Design (PEG length variation) Ligand_ID->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax SAR_Analysis Structure-Activity Relationship (SAR) DC50_Dmax->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linker chemistries, including different lengths and compositions of PEG chains, will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

The Tetrahydropyranyl (THP) Group as a Versatile Protecting Agent in PEGylated Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of molecules for pharmaceutical applications. Among these, the tetrahydropyranyl (THP) group stands out as a reliable and versatile protecting group for hydroxyl functionalities. This technical guide provides an in-depth exploration of the THP protecting group's role in the synthesis and application of Polyethylene Glycol (PEG) linkers, which are critical components in drug delivery systems, bioconjugation, and the development of therapeutics like antibody-drug conjugates (ADCs).

Introduction to Protecting Groups in PEGylated Linker Synthesis

PEGylated linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][][3][4] They can improve solubility, increase stability, and reduce the immunogenicity of the conjugated drug.[1] The synthesis of these linkers, which often possess multiple reactive functional groups, necessitates a carefully planned protecting group strategy to ensure selective reactions and high yields. A protecting group temporarily masks a functional group that would otherwise react under the conditions of a given chemical transformation. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.

The THP Protecting Group: A Detailed Overview

The THP group is an acetal-based protecting group used for hydroxyl moieties. It is valued for its low cost, ease of introduction, and general stability under a wide range of non-acidic reaction conditions.

Mechanism of THP Protection and Deprotection

Protection: The protection of an alcohol with a THP group involves the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). The mechanism proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of the PEG linker.

Deprotection: The THP ether is stable to basic conditions, nucleophiles, and hydrides but is readily cleaved under acidic conditions. The deprotection mechanism is essentially the reverse of the protection reaction, involving protonation of the ether oxygen followed by elimination to regenerate the alcohol and form a stable carbocation.

Advantages and Disadvantages of the THP Protecting Group

The selection of a protecting group is a critical decision in a synthetic strategy. The THP group offers several advantages, but also has some limitations that researchers should consider.

Advantages:

  • Ease of Introduction and Removal: The protection and deprotection reactions are generally straightforward and high-yielding.

  • Stability: THP ethers are stable to a wide range of reagents, including strong bases, organometallics, and hydrides, making them compatible with many common synthetic transformations.

  • Low Cost: The reagent used for protection, 3,4-dihydro-2H-pyran (DHP), is inexpensive and readily available.

  • Improved Solubility: The introduction of the THP group can enhance the solubility of the protected molecule in organic solvents.

Disadvantages:

  • Introduction of a Chiral Center: The reaction of DHP with a chiral alcohol results in the formation of diastereomers, which can complicate purification and characterization (e.g., by NMR).

  • Acid Lability: While advantageous for deprotection, the sensitivity to acid means that the THP group is not suitable for reactions that require acidic conditions.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of hydroxyl groups in PEG linkers using the THP group. These protocols are based on established procedures for the THP protection of alcohols and can be adapted for PEG linkers of varying molecular weights.

THP Protection of a Hydroxyl-Terminated PEG Linker

This protocol describes a general procedure for the introduction of a THP group onto a PEG linker.

Materials:

  • Hydroxyl-terminated PEG (PEG-OH)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hydroxyl-terminated PEG (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5-2.0 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equivalents) or p-toluenesulfonic acid (PTSA, 0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the THP-protected PEG linker.

Deprotection of a THP-Protected PEG Linker

This protocol outlines a general method for the removal of the THP protecting group.

Materials:

  • THP-protected PEG linker

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Alternatively: p-toluenesulfonic acid (PTSA) or Amberlyst-15 ion-exchange resin

  • Methanol or Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure using Acetic Acid:

  • Dissolve the THP-protected PEG linker in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 or 4:1:1 ratio).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the deprotection by TLC or NMR. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the deprotected PEG linker by column chromatography.

Procedure using Catalytic Acid in Alcohol:

  • Dissolve the THP-protected PEG linker in methanol or ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) or a scoop of Amberlyst-15 resin.

  • Stir the mixture at room temperature and monitor the reaction progress.

  • Upon completion, if using PTSA, quench with a saturated aqueous solution of sodium bicarbonate. If using Amberlyst-15, filter off the resin.

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify as needed.

Quantitative Data on THP Protection and Deprotection

The efficiency of protection and deprotection reactions is crucial for the overall yield of the final product. The following tables summarize representative quantitative data for the THP protection of hydroxyl groups on various molecules, which can serve as a reference for the synthesis of THP-protected PEG linkers. Note that yields can vary depending on the specific substrate and reaction conditions.

Table 1: Quantitative Data for THP Protection of Alcohols

SubstrateReagents and ConditionsYield (%)Reference
Fmoc-Trp-OHDHP, PTSA, CH2Cl2, rt, 2.5 h82
Fmoc-Cys-OHDHP, PTSA, CH2Cl2, rt, 60 minNot specified
Fmoc-Tyr-OHDHP, PTSA, CH2Cl2, rt, 35 min63
Various AlcoholsDHP, PPTS, CH2Cl2>90General observation

Table 2: Quantitative Data for THP Deprotection

SubstrateReagents and ConditionsYield (%)Reference
Fmoc-Trp(Thp)-OHTFA/H2O/CH2Cl2 (10:2:88), 1 h~90 (deprotection)
General THP ethersAcetic acid/THF/H2OHighGeneral observation
General THP ethersPTSA (cat.), MeOH or EtOHHighGeneral observation

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical transformations and logical workflows discussed in this guide.

Chemical Reaction Diagrams

THP_Protection cluster_reactants Reactants cluster_products Product PEG_OH PEG-OH PEG_OTHP PEG-OTHP PEG_OH->PEG_OTHP + DHP DHP DHP catalyst H+ catalyst->PEG_OTHP cat. THP_Deprotection cluster_reactant Reactant cluster_products Products PEG_OTHP PEG-OTHP PEG_OH PEG-OH PEG_OTHP->PEG_OH Byproduct Byproduct PEG_OTHP->Byproduct reagent H+, H2O reagent->PEG_OH cat. Experimental_Workflow start Start: PEG-OH protection THP Protection (DHP, H+) start->protection workup1 Aqueous Workup & Purification protection->workup1 protected_peg Isolated PEG-OTHP workup1->protected_peg further_reactions Further Synthetic Steps (e.g., functionalization of other end) protected_peg->further_reactions deprotection THP Deprotection (H+, H2O) further_reactions->deprotection workup2 Aqueous Workup & Purification deprotection->workup2 final_product Final Deprotected PEG Linker workup2->final_product Orthogonal_Strategy cluster_protection Protection Steps cluster_deprotection Selective Deprotection & Reaction start Bifunctional PEG Linker HO-PEG-X protect_OH Protect OH with THP THPO-PEG-X start->protect_OH protect_X Protect X with PG2 THPO-PEG-X-PG2 protect_OH->protect_X deprotect_X Deprotect X (selective conditions for PG2) THPO-PEG-X protect_X->deprotect_X react_X React at X THPO-PEG-Y deprotect_X->react_X deprotect_OH Deprotect OH (acidic conditions) HO-PEG-Y react_X->deprotect_OH final {Final Functionalized Linker | HO-PEG-Y} deprotect_OH->final

References

Solubility and Stability of Benzyl-PEG16-THP in Common Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG16-THP, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of publicly available quantitative solubility data for this specific molecule, this guide offers a qualitative assessment of its solubility in various common laboratory solvents, based on the known properties of its constituent functional groups: a benzyl ether, a 16-unit polyethylene glycol (PEG) chain, and a tetrahydropyranyl (THP) ether. Furthermore, this document outlines the expected stability profile of this compound under different chemical conditions and proposes potential degradation pathways. Detailed experimental protocols for determining both the solubility and stability of this linker are provided to enable researchers to generate precise quantitative data for their specific applications.

Introduction to this compound

This compound is a valuable chemical tool in the field of targeted protein degradation. Its structure comprises three key components:

  • Benzyl Group: A hydrophobic moiety that can participate in non-polar interactions and serves as a stable protecting group for the PEG chain's terminus.

  • Polyethylene Glycol (PEG) Chain (16 units): A flexible, hydrophilic spacer that enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2][3][4] The PEG linker's flexibility is crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[2]

  • Tetrahydropyranyl (THP) Group: A common acid-labile protecting group for alcohols. This allows for the selective deprotection and subsequent conjugation of a molecule of interest to this end of the linker.

The strategic combination of these groups allows for the sequential and controlled synthesis of complex heterobifunctional molecules like PROTACs. Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and use in synthetic workflows.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polarity and hydrogen bond accepting capabilities of these solvents will effectively solvate the PEG chain.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are known to be good solvents for PEG chains and can also solvate the benzyl and THP groups.
Aqueous Water, Phosphate-Buffered Saline (PBS)Moderate to HighThe hydrophilic PEG chain will promote solubility, although the hydrophobic benzyl and THP groups may limit it at very high concentrations.
Alcohols Methanol, EthanolModeratePEGs are generally soluble in lower alcohols, but solubility may decrease with increasing alkyl chain length of the alcohol.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModeratePEGs have limited solubility in diethyl ether. THF is a better solvent for the THP ether but may not fully solvate the long PEG chain.
Non-polar Hexanes, TolueneLowThe hydrophobic benzyl and THP groups have some affinity for these solvents, but the dominant hydrophilic PEG chain will severely limit solubility.

Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by the chemical lability of its constituent functional groups. The primary points of potential degradation are the ether linkages within the PEG chain and, more significantly, the THP and benzyl ether groups under specific conditions.

3.1. pH Stability

The THP ether is the most sensitive functional group to pH changes.

  • Acidic Conditions (pH < 5): The THP group is readily cleaved under acidic conditions to reveal the terminal hydroxyl group. This is a well-established deprotection strategy.

  • Neutral and Basic Conditions (pH 6-12): The THP ether is generally stable under neutral and basic conditions. The benzyl ether and the PEG chain are also stable in this pH range.

3.2. Stability Towards Other Reagents

  • Oxidizing Agents: The PEG chain can be susceptible to oxidative degradation, which can lead to chain cleavage and the formation of aldehydes, ketones, and carboxylic acids. Strong oxidizing agents may also affect the benzyl group.

  • Reducing Agents: The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). This is a common method for debenzylation. The PEG and THP ethers are generally stable to these conditions.

  • Light and Temperature: While generally stable, prolonged exposure to high temperatures and UV light may promote oxidative degradation of the PEG chain.

Table 2: Stability of this compound under Various Conditions

ConditionStabilityPotential Degradation Products
Strong Acid (e.g., 1M HCl) UnstableBenzyl-PEG16-OH, Tetrahydropyran-2-ol
Mild Acid (e.g., pH 4-5) UnstableBenzyl-PEG16-OH, Tetrahydropyran-2-ol
Neutral (pH 7) Stable-
Base (e.g., 1M NaOH) Stable-
Catalytic Hydrogenation (H₂, Pd/C) UnstableToluene, HO-PEG16-THP
Strong Oxidizing Agents (e.g., KMnO₄) UnstableCleaved PEG fragments (aldehydes, ketones, acids), Benzoic acid

Diagram 1: Proposed Degradation Pathways of this compound

cluster_acid Acidic Hydrolysis cluster_reduction Catalytic Hydrogenation cluster_oxidation Oxidation This compound This compound Benzyl-PEG16-OH Benzyl-PEG16-OH This compound->Benzyl-PEG16-OH H⁺/H₂O HO-PEG16-THP HO-PEG16-THP This compound->HO-PEG16-THP H₂/Pd-C Degraded PEG Fragments Degraded PEG Fragments This compound->Degraded PEG Fragments [O] Toluene Toluene

Caption: Potential degradation pathways of this compound.

Experimental Protocols

The following protocols provide a framework for the quantitative determination of the solubility and stability of this compound.

4.1. Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

Diagram 2: Experimental Workflow for Solubility Determination

A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge or filter to remove undissolved solid B->C D Collect supernatant C->D E Dilute supernatant with a suitable solvent D->E F Quantify concentration using a validated analytical method (e.g., HPLC-CAD/ELSD) E->F G Calculate solubility (e.g., in mg/mL) F->G

Caption: Workflow for the shake-flask solubility assay.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMF, DCM)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended as the compound lacks a strong chromophore.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the vials to stand at the same temperature to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter compatible with the solvent.

  • Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-CAD/ELSD method.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

4.2. Protocol for Stability Assessment (HPLC-Based Assay)

This protocol allows for the monitoring of the degradation of this compound over time under various stress conditions.

Diagram 3: Logical Flow for Stability Testing

A Prepare stock solution of This compound in a suitable solvent B Aliquot stock solution into different stress condition buffers (e.g., pH 2, 7, 10) A->B C Incubate samples at a controlled temperature B->C D Withdraw aliquots at specified time points (t=0, 2, 4, 8, 24h, etc.) C->D E Quench the reaction if necessary (e.g., neutralize pH) D->E F Analyze samples by HPLC-CAD/ELSD E->F G Plot % remaining of parent compound vs. time to determine degradation rate F->G

Caption: Workflow for conducting an HPLC-based stability study.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC vials

  • Thermostatically controlled incubator or water bath

  • HPLC-CAD/ELSD system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration.

  • For each stress condition, dilute the stock solution into the respective buffer in an HPLC vial to a final concentration suitable for analysis.

  • Prepare a control sample in a stable medium (e.g., neutral pH buffer or the initial solvent).

  • Incubate all samples at a controlled temperature (e.g., 25 °C, 40 °C, or 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • If necessary, quench the degradation reaction immediately (e.g., by neutralizing the pH).

  • Analyze the samples by a validated stability-indicating HPLC-CAD/ELSD method. The method should be able to separate the parent compound from its potential degradants.

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Conclusion

This compound is a versatile heterobifunctional linker with a solubility profile dominated by its hydrophilic PEG chain, making it suitable for use in a variety of polar solvents. Its stability is primarily influenced by the acid-labile THP group and the potential for hydrogenolysis of the benzyl group. The provided qualitative assessments and detailed experimental protocols offer a solid foundation for researchers to effectively utilize and characterize this compound in their synthetic endeavors, particularly in the development of novel PROTACs and other complex bioconjugates. The generation of quantitative in-house data using the described methods is strongly recommended for ensuring reproducibility and success in its application.

References

Unveiling Benzyl-PEG16-THP: A Technical Guide to its Commercial Availability and Application in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Benzyl-PEG16-THP, a heterobifunctional linker integral to the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in drug development, this document details the commercial availability and purity of this compound, alongside a detailed exploration of its application in the synthesis of PROTACs, illustrated through experimental protocols and diagrams.

Commercial Availability and Purity

This compound is a commercially available polyethylene glycol (PEG)-based linker. It features a benzyl group at one terminus and a tetrahydropyranyl (THP) protected hydroxyl group at the other, making it a versatile building block in multi-step organic synthesis. Several chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes.

Below is a summary of commercially available this compound from a selection of suppliers. Please note that catalog numbers, stated purity, and availability are subject to change and should be verified with the respective suppliers.

SupplierCatalog NumberStated Purity
MedChemExpressHY-138442>98%[1][2]
DC ChemicalsDC44263Information available upon request
BorenPharmBK0297095%[3]
AmbeedInformation available upon request

Quantitative analysis data, such as Certificates of Analysis (CoA) featuring HPLC, NMR, and mass spectrometry data, are typically available from suppliers upon request and should be consulted for lot-specific purity information.

Role in PROTAC Synthesis

This compound serves as a flexible linker in the modular construction of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG chain, in this case, 16 ethylene glycol units, is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using a linker like this compound typically involves a series of chemical reactions to couple the linker to a target-binding ligand (warhead) and an E3 ligase-binding ligand. The THP protecting group on the linker can be readily removed under acidic conditions to reveal a hydroxyl group, which can then be further functionalized for conjugation. The benzyl group can be removed by hydrogenolysis to yield a carboxylic acid, providing another point of attachment.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC utilizing a PEG linker such as this compound. These protocols are for illustrative purposes and may require optimization based on the specific warhead and E3 ligase ligand used.

Deprotection of the THP Group
  • Dissolution: Dissolve this compound in a suitable organic solvent such as methanol or a mixture of dichloromethane and methanol.

  • Acidification: Add a catalytic amount of a suitable acid, such as pyridinium p-toluenesulfonate (PPTS) or a mild aqueous acid (e.g., 0.1 M HCl).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield Benzyl-PEG16-OH.

Coupling to a Carboxylic Acid-Functionalized Ligand (Warhead or E3 Ligase Ligand)
  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized ligand in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a peptide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, triethylamine) and stir at room temperature.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of the deprotected linker (Benzyl-PEG16-OH) in anhydrous DMF.

  • Reaction Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography or preparative HPLC.

Deprotection of the Benzyl Group and Final Coupling
  • Hydrogenolysis: Dissolve the product from the previous step in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) until the reaction is complete as monitored by LC-MS.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated intermediate.

  • Final Coupling: Couple the debenzylated intermediate with the other ligand (warhead or E3 ligase ligand) using standard peptide coupling conditions as described in section 3.2.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a highly pure product.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection THP Deprotection (Acidic Conditions) start->deprotection linker_oh Benzyl-PEG16-OH deprotection->linker_oh coupling1 Coupling with Ligand 1 (e.g., Warhead-COOH) linker_oh->coupling1 intermediate1 Warhead-Linker-OBn coupling1->intermediate1 debenzylation Benzyl Deprotection (Hydrogenolysis) intermediate1->debenzylation intermediate2 Warhead-Linker-OH debenzylation->intermediate2 coupling2 Coupling with Ligand 2 (e.g., E3 Ligase Ligand) intermediate2->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification (Prep-HPLC) protac->purification final_product Pure PROTAC purification->final_product

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Mechanism cluster_mechanism General PROTAC Mechanism of Action protac PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex Binds target Target Protein target->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Ubiquitination ternary_complex->ubiquitination Induces recycled_protac Recycled PROTAC ternary_complex->recycled_protac Releases ub_target Ubiquitinated Target Protein ubiquitination->ub_target Results in proteasome 26S Proteasome ub_target->proteasome Recognized by degradation Degradation proteasome->degradation Mediates peptides Degraded Peptides degradation->peptides Yields

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

References

The Strategic Role of Benzyl-PEG16-THP Linkers in the Design of Novel E3 Ligase Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide focuses on the "Benzyl-PEG16-THP" linker, a polyethylene glycol (PEG)-based linker, and its application in the development of novel E3 ligase ligands. While specific data for this exact linker is not extensively available in the public domain, this document will provide a comprehensive overview based on the principles of long-chain PEG linkers in PROTAC design, offering representative data, detailed experimental protocols, and visualizations to guide researchers in this field.

The Critical Function of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[1][2] The repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][2] The length and flexibility of the PEG chain are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[]

The "this compound" linker combines several key features:

  • Benzyl Group: This can provide a degree of rigidity and may be involved in specific interactions with the target protein or E3 ligase, potentially influencing the conformation of the ternary complex.

  • PEG16: A 16-unit PEG chain offers a significant degree of flexibility and a substantial hydrophilic character. Studies have shown that longer linkers can be more effective in certain systems. For instance, in the degradation of the estrogen receptor α (ERα), a 16-atom linker demonstrated superior efficacy compared to a 12-atom linker.

  • THP (Tetrahydropyran) Group: THP is a common protecting group for alcohols and can be used to mask a reactive hydroxyl group during synthesis, which can be deprotected at a later stage for further chemical modification.

Quantitative Data on PROTAC Performance with PEG Linkers

The following tables present representative data on how linker composition and length can impact the physicochemical properties and degradation efficacy of PROTACs. This data is illustrative and compiled from various sources to provide a general understanding.

Table 1: Impact of Linker Composition on Physicochemical Properties of Representative PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
PROTAC A Alkyl Chain7855.1150
PROTAC B Short PEG (4 units)8754.2185
PROTAC C Long PEG (16 units)12502.5290

This table illustrates the general trend of how increasing PEG chain length can decrease lipophilicity (cLogP) and increase the topological polar surface area, which can influence solubility and cell permeability.

Table 2: Influence of Linker Length on Degradation Efficacy of Representative PROTACs

PROTACTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC X BRD4CRBN815085
PROTAC Y BRD4CRBN125095
PROTAC Z ERαVHL12>1000<20
PROTAC ZL ERαVHL1610090

DC50: half-maximal degradation concentration. Dmax: maximum degradation. This table highlights that the optimal linker length is target- and E3 ligase-dependent. For some targets like BRD4, a moderate length may be optimal, while for others like ERα, a longer linker is required for efficient degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC with a PEG linker and for key assays to evaluate its performance.

Protocol 1: General Synthesis of a PROTAC with a PEG Linker

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand with an orthogonal functional group.

  • Bifunctional PEG linker (e.g., Amine-PEG16-COOH).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Base (e.g., DIPEA).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., with a carboxylic acid group) and the bifunctional PEG linker (e.g., Amine-PEG16-COOH, 1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker intermediate (now with a free carboxylic acid) and the POI ligand (e.g., with an amine group, 1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Work-up the reaction as described in step 1.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (Illustrative)

Several biophysical techniques can be used to assess the formation of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET).

Illustrative Principle using SPR:

  • Immobilize the E3 ligase on an SPR sensor chip.

  • Inject the PROTAC over the surface to measure the binary interaction between the PROTAC and the E3 ligase.

  • In a separate experiment, inject the target protein over a fresh E3 ligase-coated surface to ensure no non-specific binding.

  • To assess ternary complex formation, pre-incubate the PROTAC with the target protein and then inject the mixture over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Kinetic analysis of the sensorgrams can provide association and dissociation rates for the formation of the ternary complex.

Visualizations of Key Concepts

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Optimization Lead Optimization (SAR Studies) Cellular_Assays->Optimization Optimization->Synthesis In_Vivo In Vivo Studies Optimization->In_Vivo

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of PROTACs using a Benzyl-PEG-THP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a bifunctional polyethylene glycol (PEG) linker, specifically exemplified by a Benzyl-PEG-THP derivative. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[4][5] PEG linkers are often employed to enhance solubility and provide synthetic flexibility.

This protocol outlines a modular synthetic approach, which involves the sequential coupling of a warhead (targeting the protein of interest), the Benzyl-PEG-THP linker, and an E3 ligase ligand. The Benzyl and Tetrahydropyran (THP) groups serve as orthogonal protecting groups for hydroxyl functionalities on the PEG linker, allowing for controlled, stepwise synthesis.

General Principles of PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that typically involves the following key stages:

  • Functionalization of the Linker: The bifunctional linker is sequentially deprotected and activated for coupling.

  • Coupling to the First Moiety: The functionalized linker is reacted with either the warhead or the E3 ligase ligand.

  • Deprotection of the Second Linker Terminus: The protecting group on the other end of the linker is removed.

  • Coupling to the Second Moiety: The final component (either the warhead or E3 ligase ligand) is attached to the linker.

  • Purification and Characterization: The final PROTAC molecule is purified and its identity and purity are confirmed.

Visualization of the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using a dually protected PEG linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product cluster_analysis Analysis Warhead Warhead Coupling1 Step 2: Coupling with Moiety A Warhead->Coupling1 Moiety A Linker Benzyl-PEG-THP Linker Deprotection1 Step 1: THP Deprotection Linker->Deprotection1 E3_Ligand E3 Ligase Ligand Coupling2 Step 4: Coupling with Moiety B E3_Ligand->Coupling2 Moiety B Deprotection1->Coupling1 Deprotection2 Step 3: Benzyl Deprotection Coupling1->Deprotection2 Deprotection2->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification PROTAC Final PROTAC Characterization Characterization (LC-MS, NMR) Purification->Characterization Characterization->PROTAC PROTAC_MoA cluster_system Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC PROTAC->PROTAC Ternary POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome

References

Application Notes and Protocols for the Coupling of Benzyl-PEG16-THP with a Cytotoxic Warhead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of a drug-linker conjugate by coupling Benzyl-PEG16-THP with a cytotoxic warhead. The protocol is designed for researchers in drug development and bioconjugation, offering a detailed methodology for this critical step in the creation of targeted therapeutics such as antibody-drug conjugates (ADCs) or other drug delivery systems.

Introduction

Polyethylene glycol (PEG) linkers are integral to modern drug design, enhancing the solubility, stability, and pharmacokinetic profile of therapeutic molecules. The this compound linker is a heterobifunctional molecule featuring a tetrahydropyranyl (THP)-protected hydroxyl group and a benzyl group at the other terminus. This structure allows for a sequential and controlled conjugation strategy.

This protocol outlines a two-stage process:

  • Deprotection of the THP Group: The acid-labile THP protecting group is selectively removed to expose a terminal hydroxyl group. This hydroxyl group can be used for subsequent conjugation to a targeting moiety or other functional molecules.

  • Coupling to a Warhead: The benzyl end of the PEG linker is assumed to possess or be converted to a functional group, such as a carboxylic acid, suitable for conjugation to an amine-containing warhead, a common feature in many cytotoxic payloads like monomethyl auristatin E (MMAE). This protocol will focus on the widely used amide bond formation via an N-hydroxysuccinimide (NHS) ester intermediate.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a Benzyl-PEG16-Warhead conjugate. These values are based on typical yields and conditions reported in the literature for similar PEGylation reactions and should be considered as a general guideline.[1]

Parameter Step 1: THP Deprotection Step 2: Carboxylic Acid Activation (NHS Ester Formation) Step 3: Warhead Coupling
Reagents Acetic acid, Tetrahydrofuran (THF), WaterBenzyl-PEG16-OH, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)Benzyl-PEG16-NHS, Amine-Warhead (e.g., MMAE), Triethylamine (TEA)
Solvent THF/WaterDichloromethane (DCM)Dimethylformamide (DMF)
Temperature 40-50 °CRoom TemperatureRoom Temperature
Reaction Time 4-6 hours12-16 hours4-8 hours
Molar Ratio (to PEG) -DCC: 1.2 eq, NHS: 1.2 eqAmine-Warhead: 1.1 eq, TEA: 2.0 eq
Typical Yield >95%85-95%70-85%
Purification Method ExtractionFiltration, PrecipitationPreparative HPLC
Analytical Techniques TLC, LC-MSTLC, LC-MSLC-MS, NMR

Experimental Protocols

This section provides detailed methodologies for the deprotection of the THP group and the subsequent coupling of the PEG linker to an amine-containing warhead.

Materials and Methods
  • Reagents: this compound, Acetic acid (glacial), Tetrahydrofuran (THF), Dichloromethane (DCM), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Amine-functionalized warhead (e.g., MMAE), Triethylamine (TEA), Dimethylformamide (DMF), Diethyl ether, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), HPLC-grade solvents.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle with temperature control, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, liquid chromatography-mass spectrometry (LC-MS) system, preparative high-performance liquid chromatography (HPLC) system, nuclear magnetic resonance (NMR) spectrometer.

Protocol 1: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group under mild acidic conditions to yield the free hydroxyl group.[2]

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add glacial acetic acid to the solution to create a final concentration of 80% acetic acid.

  • Heat the reaction mixture to 45°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG16-OH.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Activation of the Carboxylic Acid and Coupling to the Warhead

This protocol assumes the benzyl terminus of the PEG linker is a carboxylic acid. If not, it must first be converted to a carboxylic acid using standard organic synthesis methods. This protocol details the activation of the carboxylic acid to an NHS ester followed by coupling to an amine-containing warhead.

Step A: NHS Ester Activation

  • Dissolve the dried Benzyl-PEG16-COOH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.2 eq) and DCC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU precipitate.

  • Concentrate the filtrate under reduced pressure. The crude Benzyl-PEG16-NHS can be used directly in the next step or purified by precipitation in cold diethyl ether.

Step B: Warhead Coupling

  • Dissolve the amine-containing warhead (e.g., MMAE, 1.1 eq) in anhydrous DMF.

  • Add TEA (2.0 eq) to the warhead solution.

  • In a separate flask, dissolve the Benzyl-PEG16-NHS ester in a minimal amount of anhydrous DMF.

  • Slowly add the PEG-NHS solution to the warhead solution with stirring.

  • Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere.

  • Monitor the progress of the coupling reaction by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by preparative HPLC to isolate the final Benzyl-PEG16-Warhead conjugate.

  • Characterize the final product by LC-MS to confirm the molecular weight and by NMR to verify the structure.[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start This compound deprotection THP Deprotection (Acetic Acid, THF/H2O) start->deprotection peg_oh Benzyl-PEG16-OH deprotection->peg_oh activation NHS Ester Activation (DCC, NHS, DCM) peg_oh->activation peg_nhs Benzyl-PEG16-NHS activation->peg_nhs coupling Warhead Coupling (TEA, DMF) peg_nhs->coupling warhead Amine-Warhead (e.g., MMAE) warhead->coupling conjugate Benzyl-PEG16-Warhead coupling->conjugate purification Purification (Preparative HPLC) conjugate->purification final_product Purified Conjugate purification->final_product characterization Characterization (LC-MS, NMR) final_product->characterization

Caption: Overall workflow for the synthesis of the Benzyl-PEG16-Warhead conjugate.

Chemical Reaction Scheme

chemical_reaction cluster_deprotection Step 1: THP Deprotection cluster_coupling Step 2: Warhead Coupling peg_thp Benzyl-PEG16-O-THP plus1 + acid H₃O⁺ arrow1 peg_oh Benzyl-PEG16-OH plus2 + thp_byproduct THP-OH peg_cooh Benzyl-PEG16-COOH plus3 + warhead H₂N-Warhead arrow2 (DCC, NHS) conjugate Benzyl-PEG16-CO-NH-Warhead

Caption: Chemical reaction scheme for the deprotection and coupling steps.

References

Application Notes: Streamlining PROTAC Synthesis with Benzyl-PEG16-THP on Solid Support

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a flexible linker. The solid-phase synthesis of PROTACs offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

This document provides detailed application notes and protocols for the use of Benzyl-PEG16-THP, a heterobifunctional linker, in the solid-phase synthesis of PROTACs. This linker features a 16-unit polyethylene glycol (PEG) chain that enhances solubility and provides optimal spacing between the two ends of the PROTAC. The linker is capped with two distinct protecting groups: a tetrahydropyran (THP) group, which is labile under acidic conditions, and a benzyl (Bn) group, which can be removed through hydrogenolysis. This orthogonal protection strategy allows for the sequential and controlled attachment of the E3 ligase and target protein ligands.

Key Features of this compound

  • Orthogonal Protection: The acid-labile THP group and the hydrogenolysis-labile Benzyl group enable selective deprotection and directional synthesis.

  • Enhanced Solubility: The hydrophilic 16-unit PEG chain improves the solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules.

  • Optimized Length: The PEG16 linker provides a flexible and extended conformation, often optimal for inducing a productive ternary complex between the target protein and the E3 ligase.

  • Solid-Phase Compatibility: Designed for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

Experimental Protocols

The following protocols outline a general workflow for the solid-phase synthesis of a PROTAC using this compound. This example assumes the use of a Rink Amide resin, which allows for the final cleavage of the PROTAC from the solid support under acidic conditions, yielding a C-terminal amide.

Protocol 1: Immobilization of the First Ligand (E3 Ligase Ligand)
  • Resin Preparation: Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Ligand Coupling:

    • Dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide with a carboxylic acid handle, 3 equivalents) in DMF.

    • Add a coupling agent such as HATU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents).

    • Add the activated ligand solution to the resin and shake at room temperature for 4 hours.

  • Washing: Wash the resin as described in step 3.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.

Protocol 2: Linker Attachment and Deprotection
  • Linker Coupling:

    • Couple the carboxylic acid end of a suitable linker precursor to the immobilized E3 ligase ligand using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF). For this workflow, we assume the this compound linker has been prepared with a free carboxylic acid at the benzyl-protected end.

  • First Deprotection (THP Group):

    • Swell the resin in DCM.

    • Treat the resin with a solution of 2% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Repeat the treatment one more time.

    • Wash the resin with DCM (5x), 10% DIPEA in DMF (2x), DMF (5x), and DCM (3x). This reveals the primary alcohol on the PEG linker.

Protocol 3: Attachment of the Second Ligand and Cleavage
  • Activation of the Linker's Hydroxyl Group:

    • Swell the resin in DCM.

    • Activate the newly exposed hydroxyl group by treating the resin with p-nitrophenyl chloroformate (4 equivalents) and pyridine (4 equivalents) in DCM for 2 hours. This forms an activated carbonate.

    • Wash the resin with DCM (5x) and DMF (5x).

  • Second Ligand Coupling:

    • Dissolve the second ligand (target protein binder with a nucleophilic handle, e.g., an amine or phenol, 3 equivalents) and DIPEA (4 equivalents) in DMF.

    • Add the solution to the activated resin and shake overnight.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Final Cleavage from Resin:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude product.

  • Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of each step in the solid-phase synthesis is critical for the overall yield and purity of the final PROTAC. The following table summarizes typical quantitative data expected during this process.

StepParameterTypical ValueMethod of Determination
Ligand 1 Coupling Coupling Efficiency>95%Kaiser Test or LC-MS analysis of a test cleavage
Linker Coupling Coupling Efficiency>95%Kaiser Test or LC-MS analysis of a test cleavage
THP Deprotection Deprotection Efficiency>99%LC-MS analysis of a test cleavage
Ligand 2 Coupling Coupling Efficiency70-90%LC-MS analysis of a test cleavage
Final Product Overall Yield (after HPLC)15-30%Mass of purified product vs. initial resin loading
Final Product Purity>98%Analytical RP-HPLC with UV detection
Final Product Identity ConfirmationCorrect MassHigh-Resolution Mass Spectrometry (HRMS)

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the general mechanism of action of a PROTAC.

G Figure 1. Solid-Phase PROTAC Synthesis Workflow cluster_resin On-Resin Synthesis cluster_solution Off-Resin Processing Resin 1. Start with Rink Amide Resin Ligand1 2. Couple E3 Ligase Ligand Resin->Ligand1 Linker 3. Attach this compound Linker Ligand1->Linker Deprotect1 4. Selectively Cleave THP Group (Acid) Linker->Deprotect1 Ligand2 5. Couple Target Protein Ligand Deprotect1->Ligand2 Cleavage 6. Cleave PROTAC from Resin (TFA) Ligand2->Cleavage Cleavage Purification 7. Purify by RP-HPLC Cleavage->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Figure 1. A schematic overview of the solid-phase synthesis of a PROTAC.

G Figure 2. PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary Target : PROTAC : E3 Ligase PROTAC->Ternary Binds Target Target Target Protein Target->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Binds E3 PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Figure 2. The catalytic cycle of PROTAC-mediated protein degradation.

Application Notes and Protocols for the Purification of Benzyl-PEG16-THP Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Benzyl-PEG16-THP linker. The methodologies outlined are based on established protein purification and analytical techniques, offering guidance for achieving high-purity PROTACs suitable for research and drug development purposes.

Introduction to this compound Containing PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. The this compound linker is a polyethylene glycol (PEG)-based linker. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC. The tetrahydropyran (THP) group is a common protecting group for alcohols, which is typically removed during the final stages of synthesis, while the benzyl group can also serve as a protecting group or a hydrophobic moiety.

General Purification Strategy

The purification of PROTACs, particularly those with PEG linkers, often presents challenges due to their unique physicochemical properties, including high molecular weight and potential for aggregation. A multi-step purification strategy is often necessary to achieve the desired level of purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of PROTACs due to its high resolving power.

G cluster_synthesis Crude PROTAC Synthesis cluster_purification Purification Workflow cluster_final_product Final Product Crude Crude Synthetic Mixture RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Injection Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Elution Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_Fractions Pooling of Pure Fractions Purity_Analysis->Pure_Fractions Purity >95% Solvent_Removal Solvent Removal (Lyophilization) Pure_Fractions->Solvent_Removal Pure_PROTAC Pure PROTAC (>95%) Solvent_Removal->Pure_PROTAC

Experimental Protocols

The following protocols provide a general framework for the purification of this compound containing PROTACs. Optimization of these protocols may be necessary based on the specific properties of the PROTAC molecule.

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol outlines the primary purification step to separate the target PROTAC from synthetic byproducts and unreacted starting materials.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude PROTAC sample dissolved in a minimal amount of DMSO or a solvent compatible with the initial mobile phase conditions

Procedure:

  • Equilibrate the C18 preparative column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Dissolve the crude PROTAC sample in the minimal volume of a suitable solvent.

  • Inject the dissolved sample onto the equilibrated column.

  • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined based on analytical HPLC scouting runs.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) to detect the aromatic components of the PROTAC.

  • Collect fractions corresponding to the major peak, which is presumed to be the target PROTAC.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the fractions collected from the preparative HPLC.

Instrumentation and Materials:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 5 µm particle size, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Collected fractions from preparative RP-HPLC

Procedure:

  • Equilibrate the C18 analytical column with the initial mobile phase composition.

  • Inject a small aliquot of each collected fraction.

  • Run a fast gradient (e.g., 5% to 95% Mobile Phase B over 10-15 minutes) to quickly assess the purity.

  • Integrate the peak areas to calculate the percentage purity of the PROTAC in each fraction.

  • Pool the fractions that meet the desired purity criteria (typically >95%).

Protocol 3: Solvent Removal

After pooling the pure fractions, the organic solvent and water are removed to yield the final, purified PROTAC.

Instrumentation and Materials:

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Pooled pure fractions

Procedure:

  • Concentrate the pooled fractions using a rotary evaporator to remove the majority of the acetonitrile.

  • Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.

  • Lyophilize the frozen sample under high vacuum until all the water has sublimated, yielding the purified PROTAC as a solid.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the purification process.

Table 1: Preparative RP-HPLC Purification Summary

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 40 min
Flow Rate20 mL/min
Detection Wavelength254 nm
Crude Sample Load100 mg
Yield of Pure Fractions35 mg
Recovery35%

Table 2: Purity Analysis of Final Product

Analytical MethodPurity (%)
Analytical RP-HPLC>98%
LC-MSConfirmed Molecular Weight
¹H NMRConsistent with Structure

PROTAC Mechanism of Action and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

G cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 E2~Ub Complex Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Conclusion

The purification of this compound containing PROTACs requires a systematic approach, with preparative RP-HPLC being the central technique. Careful optimization of the chromatographic conditions and diligent analysis of the collected fractions are essential for obtaining a final product of high purity. The protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation.

Application Note: Analytical Methods for the Comprehensive Characterization of Benzyl-PEG16-THP Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benzyl-PEG16-THP is a heterobifunctional PEG derivative featuring a stable benzyl ether at one terminus and a tetrahydropyranyl (THP) protected hydroxyl group at the other. This structure is valuable as a linker in drug delivery systems and bioconjugation, where the benzyl group provides a stable, lipophilic anchor, and the THP group offers a readily cleavable protecting group for a terminal hydroxyl functionality.[][2]

Thorough characterization of this compound is critical to ensure identity, purity, and consistency, which are prerequisites for its use in pharmaceutical development. This document outlines a suite of analytical techniques and detailed protocols for the comprehensive characterization of this molecule.

Structural Elucidation and Verification

The primary goal is to confirm the covalent structure of the molecule, including the benzyl end-group, the PEG chain length, and the THP end-group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.[3][4][5]

Key Structural Features to Confirm:

  • Benzyl Group: Aromatic protons and the benzylic methylene (CH₂) protons.

  • PEG Backbone: The characteristic repeating ethylene glycol units.

  • THP Group: Protons associated with the tetrahydropyranyl ring, especially the diagnostic acetal proton.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Structural Unit Protons Expected Chemical Shift (δ, ppm)
Benzyl Group Aromatic (Ar-H ) 7.25 - 7.40 (m, 5H)
Benzyl Group Benzylic (-CH₂ -Ar) ~4.57 (s, 2H)
PEG Backbone Ethylene Glycol (-O-CH₂ -CH₂ -O-) ~3.64 (br s)
THP Group Acetal (-O-CH -O-) ~4.65 (t, 1H)
THP Group Ring Protons (-CH₂ -) 1.50 - 1.90 (m, 6H)

| THP Group | Ring Protons (-O-CH₂ -) | 3.50 - 3.95 (m, 2H) |

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks corresponding to the distinct protons. The ratio of integrations should match the theoretical proton count for each structural unit. For molecular weight determination, compare the integration of a terminal group (e.g., benzylic protons) to the large PEG backbone signal.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the mass of the repeating PEG unit. MALDI-TOF and ESI-MS are commonly used for PEG analysis.

Key Data:

  • Average Molecular Weight (Mw): Confirms the overall mass of the molecule.

  • Polydispersity: Visualized as a distribution of peaks, each differing by the mass of one ethylene glycol unit (approx. 44.03 Da).

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Theoretical Value
Chemical Formula C₄₄H₈₀O₁₇
Average Molecular Weight ~881.1 g/mol

| Repeating Unit Mass (C₂H₄O) | 44.03 Da |

Protocol: MALDI-TOF Mass Spectrometry

  • Matrix Selection: Use a suitable matrix such as α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).

  • Sample Preparation:

    • Prepare a 10 mg/mL solution of the matrix in a 1:1 acetonitrile:water solution with 0.1% TFA.

    • Prepare a 1 mg/mL solution of the this compound sample in the same solvent.

    • Mix the sample and matrix solutions in a 1:10 (v/v) ratio.

  • Spotting: Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrument: Use a MALDI-TOF mass spectrometer in reflector positive ion mode.

  • Acquisition: Acquire spectra across an appropriate m/z range (e.g., 500-1500 Da).

  • Analysis: Identify the distribution of peaks corresponding to the polymer chains. The difference between adjacent peaks should be ~44 Da. Calculate the average molecular weight from the distribution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule and to confirm successful end-group modification.

Key Vibrational Bands:

  • Strong C-O-C ether stretch from the PEG backbone.

  • Aromatic C=C and C-H stretches from the benzyl group.

  • Aliphatic C-H stretches from the PEG and THP groups.

  • Absence of a broad O-H stretch (around 3400 cm⁻¹), which confirms the successful protection of the terminal hydroxyl group by the THP ether.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
C-O-C (PEG Ether) Antisymmetric Stretch ~1100 (very strong)
C-H (Aliphatic) Stretch 2850 - 2950
C-H (Aromatic) Stretch 3000 - 3100
C=C (Aromatic) Stretch ~1450, ~1495, ~1600

| C-O (Acetal/Ether) | Stretch | 1000 - 1200 region |

Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Range: 4000 - 600 cm⁻¹.

  • Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of key functional groups and the absence of the free hydroxyl group.

Purity and Polydispersity Analysis

These methods quantify the purity of the compound and characterize the distribution of PEG chain lengths.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is used to assess the purity of the sample, separating the target molecule from non-PEGylated impurities or starting materials.

Table 4: Typical HPLC Purity Analysis Results

Parameter Specification
Purity ≥ 95% (by area)

| Retention Time | Dependent on specific method conditions |

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • System: An HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • Start with a gradient of 30-95% B over 20 minutes. This may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (for the benzyl group).

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of ~1 mg/mL.

  • Analysis: Integrate the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Gel Permeation Chromatography (GPC/SEC)

GPC, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. It is the primary technique for determining the molecular weight distribution and polydispersity index (PDI) of polymers.

Key Parameters:

  • Number-Average Molecular Weight (Mn): The total weight of the polymer divided by the total number of molecules.

  • Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules.

  • Polydispersity Index (PDI): Mw/Mn. A value close to 1.0 indicates a narrow, monodisperse distribution of chain lengths.

Table 5: Typical GPC Polydispersity Data

Parameter Typical Value
Mw (Weight-Average MW) Corresponds to ~881 g/mol
Mn (Number-Average MW) Corresponds to ~881 g/mol

| Polydispersity Index (PDI) | ≤ 1.05 |

Protocol: Gel Permeation Chromatography (GPC)

  • System: GPC system equipped with a Refractive Index (RI) detector.

  • Columns: A set of GPC columns suitable for low molecular weight polymers (e.g., polystyrene-divinylbenzene based).

  • Mobile Phase: Tetrahydrofuran (THF) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Calibration: Calibrate the system using a series of narrow polystyrene standards of known molecular weights.

  • Sample Preparation: Dissolve the sample in THF at a concentration of 2-5 mg/mL and filter through a 0.45 µm syringe filter.

  • Analysis: Run the sample and use the calibration curve to determine Mn, Mw, and PDI from the resulting chromatogram.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for characterizing this compound derivatives.

Caption: Overall analytical workflow for compound characterization.

Caption: Mapping analytical techniques to structural components.

References

Application Note: Synthesizing PROTAC Libraries with Variable PEG Linker Lengths for Optimized Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] A PROTAC is a heterobifunctional molecule consisting of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Its length, composition, and attachment points profoundly influence the geometry of the ternary complex. Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their synthetic accessibility and favorable properties. The hydrophilicity of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule. Furthermore, the flexibility and variable lengths of PEG chains allow for systematic optimization of the distance between the two ligands to achieve potent and selective protein degradation.

This application note provides detailed protocols for the synthesis of a PROTAC library with variable PEG linker lengths, enabling researchers to empirically determine the optimal linker for their specific target and E3 ligase pair.

Visualizing PROTAC-Mediated Degradation

To understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key mechanism of action and a typical experimental workflow for synthesis and evaluation.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination of POI PROTAC->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation Degraded POI (Peptides) Proteasome->Degradation Results in

Caption: Mechanism of PROTAC-induced protein degradation.

Synthesis_Workflow Start Start: Ligand-COOH & Amine-PEGn-Boc Step1 Step 1: Amide Coupling (HATU, DIPEA) Start->Step1 Intermediate1 Intermediate: Ligand-PEGn-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Intermediate: Ligand-PEGn-Amine Step2->Intermediate2 Step3 Step 3: Final Amide Coupling (E3 Ligand-COOH) Intermediate2->Step3 Final_PROTAC Final PROTAC Library (Variable 'n') Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Evaluation Biological Evaluation (Western Blot, DC50) Characterization->Evaluation End End Evaluation->End

Caption: Workflow for PROTAC library synthesis and evaluation.

Data Presentation: Impact of Linker Length on Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data from the literature, illustrating how varying the PEG linker length can significantly impact the degradation of a target protein.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether7>1000~0
Alkyl/Ether12396
Alkyl/Ether21396
Alkyl/Ether2929276

Data compiled from literature to demonstrate the principle of linker optimization. Actual values are target and system-dependent.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a PROTAC library with variable PEG linker lengths using standard amide coupling chemistry. These protocols may require optimization for specific substrates.

Protocol 1: Synthesis of POI Ligand-PEGn-Boc Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with a Boc-protected amine-PEG linker.

Reagents and Materials:

  • POI Ligand-COOH (1.0 eq)

  • Amine-PEGn-Boc (where n = 2, 4, 6, 8, etc.) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the POI Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the selected Amine-PEGn-Boc to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI Ligand-PEGn-Boc intermediate.

Protocol 2: Boc Deprotection of POI Ligand-PEGn-Boc

This protocol details the removal of the Boc protecting group to yield a free amine for subsequent coupling.

Reagents and Materials:

  • POI Ligand-PEGn-Boc (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI Ligand-PEGn-Boc in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting POI Ligand-PEGn-Amine TFA salt is typically used in the next step without further purification.

Protocol 3: Final Amide Coupling to E3 Ligase Ligand

This protocol describes the final step: coupling the deprotected intermediate with a carboxylic acid-functionalized E3 ligase ligand.

Reagents and Materials:

  • E3 Ligase Ligand-COOH (1.0 eq)

  • POI Ligand-PEGn-Amine (from Protocol 2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA, and stir for 15 minutes at room temperature.

  • Add a solution of POI Ligand-PEGn-Amine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

Protocol 4: Biological Evaluation - Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following treatment with the synthesized PROTAC library.

Cell Culture and Treatment:

  • Plate cells (e.g., MCF7, HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat the cells with varying concentrations of each PROTAC from the library for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

Protein Quantification and Western Blotting:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations for all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

  • Incubate with a loading control antibody (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data can then be used to determine DC50 and Dmax values.

Signaling Pathway Example: BRD4 Degradation

Many PROTACs have been developed to target Bromodomain and Extra-Terminal (BET) proteins like BRD4, which are critical regulators of oncogene expression. The degradation of BRD4 by a PROTAC can disrupt downstream signaling pathways, such as the c-Myc pathway, leading to anti-proliferative effects in cancer cells.

BRD4_Pathway cluster_pathway BRD4-Mediated Gene Transcription BRD4 BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Binds to Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD4 Recruits Transcription_Machinery Transcription Machinery (e.g., Pol II) Super_Enhancer->Transcription_Machinery Activates Oncogene Oncogene Transcription (e.g., c-Myc) Transcription_Machinery->Oncogene PROTAC BRD4-PROTAC PROTAC->BRD4 Targets Degradation->Oncogene Inhibits

Caption: Inhibition of BRD4 signaling via PROTAC-mediated degradation.

References

Troubleshooting & Optimization

Premature cleavage of THP protecting group in Benzyl-PEG16-THP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG16-THP. The information provided addresses common issues, particularly the premature cleavage of the tetrahydropyranyl (THP) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the function of the THP group in this compound?

The tetrahydropyranyl (THP) group serves as a protecting group for the terminal hydroxyl functionality of the polyethylene glycol (PEG) chain. As an acetal, the THP group is stable under a variety of conditions, including exposure to strong bases, organometallic reagents, and hydrides.[1][2][3] This stability allows for chemical modifications at other parts of the molecule without affecting the protected hydroxyl group. The THP group can be readily removed under acidic conditions to liberate the free hydroxyl group for subsequent reactions.[1][4]

Q2: Under what conditions is the THP protecting group on this compound expected to be cleaved?

The THP group is labile to acidic conditions. Cleavage is typically achieved through acidic hydrolysis. Common reagents for deprotection include aqueous solutions of acids like acetic acid, hydrochloric acid (HCl), or trifluoroacetic acid (TFA). Additionally, Lewis acids and other specific reagents can also be employed for its removal.

Q3: Can the premature cleavage of the THP group occur during storage?

While generally stable, prolonged storage in a non-neutral environment could potentially lead to the slow hydrolysis of the THP ether. It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize exposure to moisture and acidic impurities.

Troubleshooting Guide: Premature Cleavage of the THP Group

Issue 1: Unexpected deprotection of the THP group during a reaction.

If you observe the presence of the deprotected Benzyl-PEG16-OH in your reaction mixture when cleavage of the THP group was not intended, consider the following potential causes and solutions.

Potential Causes:

  • Acidic Reagents or Catalysts: The reaction mixture may contain acidic components that are inadvertently cleaving the THP group.

  • Acidic Impurities: Solvents, starting materials, or reagents may contain acidic impurities.

  • Lewis Acids: The presence of Lewis acidic species in the reaction can also catalyze the cleavage of the THP ether.

  • Elevated Temperatures: In the presence of even mild protic sources, higher reaction temperatures can accelerate the hydrolysis of the THP group.

Troubleshooting Steps:

  • Reagent and Solvent Check:

    • Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled or high-purity solvents.

    • If possible, pass solvents through a plug of neutral alumina to remove acidic contaminants.

  • Reaction Condition Modification:

    • If the reaction chemistry allows, consider running the reaction under neutral or basic conditions. The THP group is stable to strongly basic conditions.

    • If elevated temperatures are necessary, ensure the absence of any protic or Lewis acidic species.

  • Use of an Acid Scavenger:

    • Incorporate a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in a stoichiometric or slight excess to neutralize any trace acids.

Issue 2: THP group cleavage during workup or purification.

Premature deprotection can also occur during the workup and purification steps.

Potential Causes:

  • Aqueous Acidic Workup: Using an acidic aqueous solution (e.g., dilute HCl) during extraction will cleave the THP group.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause partial or complete cleavage of the THP ether during column chromatography.

Troubleshooting Steps:

  • Workup Procedure:

    • Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for extractions.

  • Purification Method:

    • Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) before packing the column.

    • Alternative Stationary Phases: Consider using neutral alumina for chromatography.

    • Flash Chromatography: Minimize the contact time of the compound with the stationary phase by using flash column chromatography.

Quantitative Data Summary

The stability of the THP group is highly dependent on the pH of the environment. The following table summarizes the general stability of THP ethers under various conditions.

Condition CategoryReagent/Solvent SystemTHP Group Stability
Strongly Acidic 1M HCl, 50% TFA in DCMLabile (Rapid Cleavage)
Mildly Acidic Acetic acid/THF/H₂O, PPTS in EtOHLabile (Controlled Cleavage)
Neutral Water, NaCl solutionGenerally Stable
Basic 1M NaOH, NaHStable
Lewis Acidic ZnCl₂, TiCl₄Labile

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol describes a standard method for the intentional cleavage of the THP protecting group.

  • Dissolution: Dissolve this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Benzyl-PEG16-OH by column chromatography on silica gel if necessary.

Protocol 2: Test for Premature THP Cleavage

This protocol can be used to analyze a sample for the presence of the deprotected species.

  • Sample Preparation: Dissolve a small amount of the test sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Analytical Method:

    • LC-MS Analysis: Inject the sample into an LC-MS system. Look for the mass corresponding to the deprotected Benzyl-PEG16-OH in addition to the mass of the intact this compound.

    • TLC Analysis: Spot the sample on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The deprotected alcohol will have a lower Rf value (be more polar) than the THP-protected starting material. Visualize the spots using a suitable stain (e.g., potassium permanganate).

Visualizations

Deprotection_Pathway Benzyl_PEG16_THP This compound Deprotected_Product Benzyl-PEG16-OH Benzyl_PEG16_THP->Deprotected_Product Acidic Conditions Acid H+ Acid->Benzyl_PEG16_THP

Caption: Acid-catalyzed cleavage of the THP protecting group.

Troubleshooting_Workflow Start Premature THP Cleavage Observed Check_Reaction During Reaction? Start->Check_Reaction Check_Workup During Workup/Purification? Check_Reaction->Check_Workup No Acidic_Reagents Acidic Reagents/Impurities? Check_Reaction->Acidic_Reagents Yes Acidic_Workup Acidic Workup? Check_Workup->Acidic_Workup Yes Acidic_Silica Acidic Silica Gel? Check_Workup->Acidic_Silica No Modify_Reaction Use Neutral/Basic Conditions Add Acid Scavenger Acidic_Reagents->Modify_Reaction Yes Resolved Issue Resolved Modify_Reaction->Resolved Neutralize_Workup Use Neutral/Basic Wash Acidic_Workup->Neutralize_Workup Yes Neutralize_Workup->Resolved Neutralize_Silica Use Neutralized Silica/Alumina Acidic_Silica->Neutralize_Silica Yes Neutralize_Silica->Resolved

Caption: Troubleshooting workflow for premature THP cleavage.

References

Benzyl-PEG16-THP stability issues under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the stability of Benzyl-PEG16-THP under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker molecule. It consists of three main parts:

  • Benzyl Ether: A robust protecting group for one terminus of the molecule, generally stable under a wide range of conditions.

  • Polyethylene Glycol (PEG16): A 16-unit polyethylene glycol chain that provides hydrophilicity and a flexible spacer.

  • Tetrahydropyranyl (THP) Ether: An acid-labile protecting group for the other terminus of the PEG chain.

Q2: What is the general stability profile of this compound?

A2: The stability of this compound is primarily dictated by the lability of the THP group in acidic conditions and the general stability of the benzyl ether and PEG chain.

  • Acidic Conditions: The THP ether is readily cleaved to reveal a hydroxyl group. The benzyl ether and PEG chain are generally stable under mild to moderate acidic conditions. Harsh acidic conditions may lead to the cleavage of the benzyl ether.[1]

  • Basic Conditions: The THP ether is stable under basic conditions.[2][3] The benzyl ether is also highly stable. However, the PEG chain can be susceptible to oxidation, which can be accelerated under certain basic conditions, especially in the presence of oxygen and metal ions.

  • Reductive Conditions: The benzyl ether is susceptible to cleavage by catalytic hydrogenation.[4]

  • Oxidative Conditions: The PEG chain is prone to oxidative degradation. Strong oxidizing agents can also cleave the benzyl ether.[4]

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: Under mild acidic conditions, the primary degradation product is the deprotection of the THP group, yielding Benzyl-PEG16-OH and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form). Under harsher acidic conditions, cleavage of the benzyl ether can also occur, leading to the formation of toluene and PEG16-THP, or complete degradation to PEG16 diol and benzyl alcohol.

Troubleshooting Guides

Issue 1: Premature Cleavage of the THP Group

Symptoms:

  • Loss of compound integrity during storage or in a reaction mixture that is not intentionally acidic.

  • Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate.

  • Presence of a peak corresponding to the deprotected alcohol in HPLC or LC-MS analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Acidic Contaminants in Solvents or Reagents Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are free from acidic impurities. For sensitive applications, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) in trace amounts to neutralize any residual acid.
Autoxidation of PEG Chain The PEG chain can slowly oxidize over time, especially when exposed to air and light, forming acidic byproducts that can catalyze THP cleavage. Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C for long-term storage).
Acidic Stationary Phase in Chromatography Silica gel is inherently acidic and can cause deprotection during purification. To mitigate this, neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
Issue 2: Incomplete or Slow Deprotection of the THP Group

Symptoms:

  • Persistence of the starting material (this compound) after the deprotection reaction is expected to be complete.

  • Low yield of the desired deprotected product (Benzyl-PEG16-OH).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficiently Acidic Conditions While the THP group is acid-labile, the reaction rate is dependent on the acid strength and concentration. If using a very mild acid (e.g., pyridinium p-toluenesulfonate, PPTS), a longer reaction time or gentle heating may be required. Consider using a slightly stronger acid, such as acetic acid or a catalytic amount of a stronger acid like trifluoroacetic acid (TFA).
Steric Hindrance The long PEG chain might sterically hinder the approach of the acid catalyst to the THP ether. Increasing the reaction temperature or using a smaller catalytic acid may improve the reaction rate.
Solvent Effects The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction (alcoholysis), which is often efficient. A common solvent system for THP deprotection is a mixture of acetic acid, tetrahydrofuran (THF), and water.
Issue 3: Unintended Cleavage of the Benzyl Ether

Symptoms:

  • Formation of products lacking the benzyl group during reactions that are not intended to cleave it.

  • Presence of toluene or benzyl alcohol as byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Acidic Conditions While generally stable, the benzyl ether can be cleaved by strong acids, especially at elevated temperatures. If THP deprotection is being performed under acidic conditions that are too harsh, consider using milder acids or shorter reaction times.
Presence of a Hydrogenation Catalyst Accidental contamination with a hydrogenation catalyst (e.g., Palladium on carbon) in the presence of a hydrogen source will lead to the cleavage of the benzyl ether. Ensure all reaction vessels and reagents are free from such contaminants.

Stability Data

The following tables provide representative data on the stability of this compound under various conditions. This data is compiled from literature on similar compounds and should be used as a guideline. Actual degradation rates may vary depending on the specific experimental conditions.

Table 1: Stability under Acidic Conditions (THP Cleavage)

pHTemperature (°C)Solvent SystemApproximate Half-life (t½)
325Acetate Buffer~ 2 hours
425Acetate Buffer~ 18 hours
525Acetate Buffer~ 7 days
1% TFA in CH₂Cl₂25Dichloromethane< 10 minutes
Acetic Acid/THF/H₂O (2:1:1)40THF/Water~ 1 hour

Table 2: General Stability under Basic and Other Conditions

ConditionTemperature (°C)Observations
pH 9 (Carbonate Buffer)25THP and Benzyl groups stable for > 1 week. Minor PEG oxidation may occur over extended periods.
pH 12 (NaOH solution)25THP and Benzyl groups stable for > 24 hours. Increased risk of PEG chain degradation.
H₂/Pd on Carbon25Rapid cleavage of the benzyl ether. THP group is stable.

Experimental Protocols

Protocol 1: Assessment of Stability under Mild Acidic Conditions

This protocol describes a general method for evaluating the rate of THP deprotection from this compound at a specific pH.

Materials:

  • This compound

  • Buffer of desired pH (e.g., 0.1 M acetate buffer, pH 4.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis, ELSD, or CAD)

Procedure:

  • Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Incubate the solution at a constant temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a mobile phase or a neutral buffer to prevent further degradation before analysis.

  • Analyze the samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient to separate the starting material from the deprotected product (e.g., 30-90% B over 15 minutes).

    • Detection: Monitor the elution of the compounds. The deprotected product (Benzyl-PEG16-OH) will have a shorter retention time than the starting material.

  • Quantify the peak areas of the starting material and the deprotected product at each time point to determine the percentage of degradation over time.

Protocol 2: Forced Degradation Study under Basic Conditions

This protocol outlines a method to assess the stability of this compound under basic conditions, primarily focusing on the integrity of the PEG chain and the benzyl ether.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC system as described in Protocol 1.

Procedure:

  • Prepare a solution of this compound in 0.1 M NaOH at a known concentration.

  • Incubate the solution at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours).

  • After incubation, neutralize the solution by adding an equimolar amount of 0.1 M HCl.

  • Analyze the sample by HPLC using the method described in Protocol 1.

  • Compare the chromatogram of the stressed sample to that of an unstressed control. Look for the appearance of new peaks or a decrease in the main peak area, which could indicate degradation of the PEG chain or other parts of the molecule.

Visualizations

Start This compound Acid Mild Acidic Conditions (e.g., pH 4-5) Start->Acid H+, H2O Base Basic Conditions (e.g., pH > 9) Start->Base OH- Deprotected Benzyl-PEG16-OH Acid->Deprotected Cleavage of THP group Stable This compound (Stable) Base->Stable THP and Benzyl groups are stable

Caption: Stability of this compound under mild acidic and basic conditions.

cluster_protocol Stability Assessment Workflow A Prepare Stock Solution of this compound in Buffer B Incubate at Constant Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction C->D E Analyze by HPLC D->E F Quantify Degradation E->F

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting Troubleshooting Guide Issue Possible Cause Solution Issue1 Premature THP Cleavage Acidic Contaminants PEG Autoxidation Acidic Stationary Phase Use Pure Reagents Store Properly Neutralize Silica Gel Troubleshooting->Issue1 Issue2 Incomplete THP Deprotection Insufficient Acidity Steric Hindrance Solvent Effects Use Stronger Acid Increase Temperature Optimize Solvent Troubleshooting->Issue2 Issue3 Benzyl Ether Cleavage Harsh Acidic Conditions Hydrogenation Catalyst Use Milder Conditions Avoid Catalyst Contamination Troubleshooting->Issue3

Caption: Logical relationship for troubleshooting common issues with this compound.

References

Troubleshooting ternary complex formation with PEG16 linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on ternary complex formation, with a specific focus on challenges related to PEG16 linkers in molecules like PROTACs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are not observing any ternary complex formation. What are the potential causes and how can we troubleshoot this?

A1: Failure to form a ternary complex is a common issue that can stem from several factors, ranging from suboptimal compound design to experimental conditions. Here’s a step-by-step guide to troubleshoot this problem.

First, it's crucial to confirm the binary interactions. Ensure your bifunctional molecule (e.g., PROTAC) can independently bind to both the target Protein of Interest (POI) and the E3 ligase.[1] If binary binding is weak or absent, the ternary complex will not form.

Next, evaluate the linker design. The length and flexibility of the linker are critical for enabling a productive ternary complex.[2] A PEG16 linker might be too long or too short for your specific protein partners, leading to steric hindrance or an inability to bring the proteins into proximity for effective interaction.[2][3] Consider synthesizing analogs with different linker lengths to identify the optimal spacing.[4]

High concentrations of your bifunctional molecule can also be detrimental, leading to a "hook effect." This occurs when an excess of the molecule saturates both the POI and the E3 ligase independently, forming binary complexes that prevent the formation of the ternary bridge. Performing a wide dose-response experiment is essential to identify the optimal concentration range for ternary complex formation.

Finally, ensure the proteins used in your assay are correctly folded and functional. The stability and activity of purified proteins, especially multi-subunit E3 ligase complexes, can be a significant challenge.

Below is a troubleshooting workflow to guide your investigation.

start No Ternary Complex Formation Observed check_binary 1. Verify Binary Interactions (PROTAC-POI & PROTAC-E3) start->check_binary binary_ok Binary Interactions OK? check_binary->binary_ok linker_issue 2. Assess Linker Suitability (Length, Composition) binary_ok->linker_issue Yes fix_binary Redesign warheads or E3 ligand. binary_ok->fix_binary No linker_ok Linker OK? linker_issue->linker_ok hook_effect 3. Check for 'Hook Effect' (Concentration) linker_ok->hook_effect Yes fix_linker Synthesize analogs with varying linker lengths (e.g., PEG8, PEG24). linker_ok->fix_linker No hook_ok Concentration OK? hook_effect->hook_ok protein_quality 4. Evaluate Protein Quality (Folding, Activity) hook_ok->protein_quality Yes fix_concentration Perform wide dose-response experiment to find optimal concentration. hook_ok->fix_concentration No protein_ok Protein Quality OK? protein_quality->protein_ok fix_protein Re-purify proteins or use orthogonal quality control methods. protein_ok->fix_protein No success Ternary Complex Formation protein_ok->success Yes

Troubleshooting workflow for ternary complex formation.
Q2: We observe ternary complex formation in our biochemical assay, but see no target degradation in cells. What could explain this discrepancy?

A2: This is a common challenge that highlights the differences between a controlled in vitro environment and the complexity of a living cell. Several factors can contribute to this discrepancy:

  • Cell Permeability and Stability: Your PROTAC, despite being active with purified proteins, may have poor cell permeability or be rapidly metabolized within the cell. It's important to assess whether the compound is reaching its intracellular target at sufficient concentrations.

  • E3 Ligase Availability: The specific E3 ligase recruited by your PROTAC (e.g., VHL, CRBN) might not be expressed at high enough levels in your chosen cell line, or it may not be accessible in the same subcellular compartment as your target protein.

  • The "Hook Effect" in a Cellular Context: Just as in biochemical assays, high intracellular concentrations of the PROTAC can lead to the hook effect, preventing ternary complex formation and subsequent degradation.

  • Transient Complex Formation: The ternary complex might be too transient in the cellular environment to lead to efficient ubiquitination and degradation. While a complex may be detectable in a biophysical assay, it may not be stable enough in the cell to be productive.

Q3: How does the PEG16 linker specifically impact ternary complex formation, and what are the signs that it might be suboptimal?

A3: A PEG16 linker provides significant flexibility and length, which can be advantageous for spanning the distance between a POI and an E3 ligase. However, its properties can also be a source of problems.

  • Excessive Flexibility: While some flexibility is good, too much can lead to a high entropic penalty for the complex to adopt a productive conformation, potentially reducing the stability of the ternary complex.

  • Suboptimal Length: The ideal linker length is highly dependent on the specific structures of the POI and E3 ligase. If PEG16 is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. Conversely, if it's too short, it could cause steric clashes that prevent simultaneous binding.

  • Physicochemical Properties: PEG linkers increase the hydrophilicity of a molecule, which can improve solubility. However, the overall properties of a large PROTAC molecule can still lead to poor cell permeability.

Signs that your PEG16 linker may be suboptimal include low degradation efficiency despite good binary binding, or a lack of positive cooperativity in biophysical assays. Comparing the performance of your PEG16-linked molecule to analogs with different linker lengths (e.g., shorter alkyl chains or longer PEG chains) is the most direct way to diagnose a linker-related issue.

Quantitative Data Summary

The efficiency of ternary complex formation is often described by the cooperativity factor (α) , which measures how the binding of one protein partner influences the binding of the other. It is calculated as the ratio of the binary and ternary dissociation constants (KD).

α = KD,binary / KD,ternary

  • α > 1: Positive cooperativity (the formation of the binary complex enhances the binding of the second protein). This is generally desirable for potent degraders.

  • α = 1: No cooperativity.

  • α < 1: Negative cooperativity (the formation of the binary complex inhibits the binding of the second protein).

The following table summarizes reference KD values for a well-characterized PROTAC system, MZ1, which induces a ternary complex between BRD4 and the VHL E3 ligase. These values can serve as a benchmark for your own experiments.

InteractionAssay TypeKD (nM)Cooperativity (α)Reference(s)
MZ1 to VHLSPR29N/A
MZ1 to VHLITC66N/A
MZ1 to BRD4BD2SPR1N/A
MZ1 to BRD4BD2ITC4N/A
VHL-MZ1-BRD4BD2SPRN/A26
VHL-MZ1-BRD4BD2ITCN/A15

Note: KD values can vary depending on the specific assay conditions and should be considered as reference points.

Experimental Protocols & Methodologies

Detailed characterization of ternary complex formation relies on sensitive biophysical assays. Here are protocols for three key techniques.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique for measuring the kinetics (on- and off-rates) and affinity of binary and ternary interactions in real-time.

Objective: To determine the binding affinity and kinetics of binary and ternary complex formation and to calculate the cooperativity factor.

start Start SPR Experiment immobilize 1. Immobilize E3 Ligase on Sensor Chip start->immobilize binary 2. Binary Analysis: Inject PROTAC over E3 Ligase immobilize->binary calc_binary Calculate Binary K<sub>Dsub> (k<sub>onsub>, k<sub>offsub>) binary->calc_binary ternary 3. Ternary Analysis: Inject PROTAC + POI over E3 Ligase calc_binary->ternary calc_ternary Calculate Ternary K<sub>Dsub> (k<sub>onsub>, k<sub>offsub>) ternary->calc_ternary cooperativity 4. Calculate Cooperativity α = K<sub>D,binarysub> / K<sub>D,ternarysub> calc_ternary->cooperativity end End cooperativity->end

References

Technical Support Center: Benzyl-PEG16-THP in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Benzyl-PEG16-THP in their PROTAC synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a trifunctional molecule designed for a stepwise PROTAC synthesis.

  • Benzyl (Bn) group: This serves as a protecting group for one end of the PEG linker, typically a hydroxyl group. It is stable under a wide range of conditions used for coupling reactions but can be removed later in the synthesis, often by catalytic hydrogenolysis.

  • PEG16 chain: The polyethylene glycol (PEG) chain provides a flexible and hydrophilic spacer between the warhead and the E3 ligase ligand in the final PROTAC. This length and flexibility are often critical for the formation of a stable and productive ternary complex. The hydrophilicity of the PEG chain can also improve the solubility of the PROTAC molecule.[1][2]

  • Tetrahydropyranyl (THP) group: The THP group is an acid-labile protecting group for the other hydroxyl terminus of the PEG chain. Its removal unmasks a reactive hydroxyl group for conjugation to either the warhead or the E3 ligase ligand.

Q2: What are the main advantages of using a this compound linker?

A2: The primary advantage lies in the orthogonal protection strategy it offers. The THP and Benzyl groups can be removed under distinct conditions (acid vs. hydrogenolysis), allowing for the sequential and controlled conjugation of the warhead and E3 ligase ligand. This stepwise approach can simplify purification and improve overall synthetic yield.

Q3: Under what conditions is the benzyl ether of the linker stable?

A3: The benzyl ether is generally stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides. It is also stable during common coupling reactions like amide bond formation and click chemistry. However, it can be cleaved under strong acidic conditions, so care must be taken during the THP deprotection step.[3]

Q4: What are the standard conditions for THP deprotection?

A4: The THP group is an acetal and is readily cleaved under acidic conditions. Common reagents for THP deprotection include:

  • Acetic acid in a mixture of THF and water.

  • Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent like ethanol.

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5]

The choice of acid and reaction conditions should be carefully selected to avoid unintended side reactions with other functional groups in the PROTAC molecule.

Troubleshooting Guide

Problem 1: Incomplete THP Deprotection
Possible Cause Troubleshooting Steps
Insufficient acid strength or concentration Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to TFA). Monitor the reaction closely by TLC or LC-MS to avoid over-exposure and potential side reactions.
Reaction time is too short Extend the reaction time and monitor progress at regular intervals.
Steric hindrance If the THP-protected hydroxyl group is in a sterically hindered position, longer reaction times or slightly elevated temperatures may be required.
Problem 2: Unintended Deprotection of the Benzyl Group
Possible Cause Troubleshooting Steps
Acidic conditions for THP deprotection are too harsh Use milder acidic conditions for THP removal. For example, switch from TFA to PPTS or acetic acid. Perform the reaction at a lower temperature (e.g., 0 °C).
Presence of a Lewis acid impurity Ensure all reagents and solvents are of high purity.
Problem 3: Degradation of the PROTAC Molecule During THP Deprotection
Possible Cause Troubleshooting Steps
Acid-labile functional groups on the warhead or E3 ligase ligand Use milder deprotection conditions as described above. If the molecule is highly acid-sensitive, consider a different protecting group strategy for the linker.
Degradation of the PEG chain While generally stable, prolonged exposure to strong acids can potentially lead to PEG chain cleavage. Minimize reaction times and use the mildest effective acidic conditions.
Problem 4: Low Yield During Coupling of the Deprotected Linker
Possible Cause Troubleshooting Steps
Inefficient activation of the carboxylic acid Use a reliable coupling agent such as HATU or HBTU with a non-nucleophilic base like DIPEA.
Steric hindrance at the coupling site Consider using a less sterically hindered coupling partner or extending the linker length if possible.
Side reactions of the nucleophilic alcohol Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated ester.

Experimental Protocols

Protocol 1: General Procedure for THP Deprotection
  • Dissolve the this compound-containing intermediate in a suitable solvent (e.g., methanol or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acidic reagent (e.g., 3M HCl in methanol, or TFA) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected product by column chromatography.

Protocol 2: General Procedure for Amide Coupling
  • Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand) in an anhydrous solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-containing component (the deprotected linker or the other PROTAC component) in the same anhydrous solvent.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the final PROTAC by column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: THP Deprotection cluster_step2 Step 2: First Coupling cluster_step3 Step 3: Benzyl Deprotection cluster_step4 Step 4: Second Coupling This compound This compound Acid_Deprotection Acidic Deprotection This compound->Acid_Deprotection Warhead-COOH Warhead-COOH Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) Warhead-COOH->Amide_Coupling1 E3_Ligand-NH2 E3_Ligand-NH2 Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand-NH2->Amide_Coupling2 Benzyl-PEG16-OH Benzyl-PEG16-OH Acid_Deprotection->Benzyl-PEG16-OH Benzyl-PEG16-OH->Amide_Coupling1 Intermediate Warhead-PEG16-Bn Amide_Coupling1->Intermediate Hydrogenolysis Hydrogenolysis (H2, Pd/C) Intermediate->Hydrogenolysis Deprotected_Intermediate Warhead-PEG16-OH Hydrogenolysis->Deprotected_Intermediate Deprotected_Intermediate->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

Caption: A typical workflow for PROTAC synthesis using this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Deprotection Analyze Deprotection Step (TLC, LC-MS) Start->Check_Deprotection Incomplete_Deprotection Incomplete Deprotection? Check_Deprotection->Incomplete_Deprotection Side_Reactions Side Reactions Observed? Incomplete_Deprotection->Side_Reactions No Adjust_Deprotection Adjust Deprotection: - Stronger/Milder Acid - Time/Temperature Incomplete_Deprotection->Adjust_Deprotection Yes Side_Reactions->Adjust_Deprotection Yes Check_Coupling Analyze Coupling Step (TLC, LC-MS) Side_Reactions->Check_Coupling No Adjust_Deprotection->Check_Deprotection Incomplete_Coupling Incomplete Coupling? Check_Coupling->Incomplete_Coupling Adjust_Coupling Adjust Coupling: - Different Reagent - Anhydrous Conditions Incomplete_Coupling->Adjust_Coupling Yes Purification_Issue Optimize Purification Incomplete_Coupling->Purification_Issue No Adjust_Coupling->Check_Coupling

Caption: A logical troubleshooting workflow for PROTAC synthesis issues.

References

Technical Support Center: Enhancing PROTAC® Solubility with Long PEG Chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the improvement of PROTAC® (Proteolysis Targeting Chimera) solubility, with a specific focus on the utilization of long Polyethylene Glycol (PEG) chains.

Frequently Asked Questions (FAQs)

Q1: Why is solubility a critical issue for PROTACs?

A1: Solubility is a crucial factor for any drug candidate as it affects absorption, distribution, metabolism, and excretion (ADME) properties. For PROTACs, which are often large and complex molecules, poor solubility can lead to unreliable results in in-vitro assays, poor bioavailability for in-vivo studies, and may require higher doses to be effective, potentially causing off-target toxicity.

Q2: How do long PEG chains improve the solubility of PROTACs?

A2: PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic.[1][2] Incorporating these chains into a PROTAC molecule increases its overall polarity and enhances its interaction with aqueous environments, thereby improving its water solubility.[1][2][3] This makes PEG linkers a common strategy to counteract the hydrophobicity of the two ligands in the PROTAC structure.

Q3: Are there any disadvantages to using very long PEG chains?

A3: Yes, while longer PEG chains can improve solubility, they can also introduce certain liabilities. Excessively long and flexible linkers can sometimes lead to reduced cell permeability, which is essential for the PROTAC to reach its intracellular target. There can also be an entropic penalty upon binding to the target protein and E3 ligase, which may decrease the potency of the PROTAC. Additionally, longer PEG chains might lead to reduced metabolic stability. Therefore, the optimal PEG linker length is a balance between improving solubility and maintaining favorable pharmacokinetic properties and degradation efficacy.

Q4: What is the typical length of PEG linkers used in PROTAC design?

A4: The length of PEG linkers in PROTACs can be systematically varied to find the optimal balance of properties. Reports in the literature show that PEG linkers are commonly composed of 3 to 12 ethylene glycol units. The optimal length is highly dependent on the specific target protein and E3 ligase pair.

Q5: Besides PEG linkers, what other strategies can be used to improve PROTAC solubility?

A5: Other strategies to enhance PROTAC solubility include:

  • Formulation approaches: Amorphous solid dispersions (ASDs), lipid-based formulations, and the use of cyclodextrins can be employed to improve the solubility of poorly soluble PROTACs for in-vitro and in-vivo studies.

  • Introduction of ionizable groups: Incorporating basic nitrogen-containing groups like piperazine or piperidine into the linker can increase solubility at physiological pH.

  • Prodrug strategies: A less active or inactive form of the PROTAC can be designed to have better solubility and bioavailability, which then converts to the active PROTAC in the body.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving PROTAC solubility with long PEG chains.

Issue Possible Cause Suggested Solution
PROTAC precipitates out of solution during in-vitro assays. The intrinsic solubility of the PROTAC is too low in the assay buffer.1. Quantify Solubility: Perform a kinetic or thermodynamic solubility assay in the relevant buffer to determine the solubility limit. (See Experimental Protocols section). 2. Adjust Stock Solution: Prepare a more concentrated stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume to minimize precipitation in the aqueous assay medium. 3. Use Formulation Aids: Consider using solubilizing agents like cyclodextrins if they are compatible with your assay. 4. Sonication: Brief sonication can sometimes help dissolve minor precipitates, but the stability of the solution should be monitored over time.
Inconsistent results in protein degradation assays (e.g., Western Blot). The PROTAC is not fully solubilized, leading to variability in the effective concentration.1. Visual Inspection: Always visually check your stock and working solutions for any signs of precipitation before adding them to cells. 2. Confirm Solubility: Ensure the final concentration in your assay is below the measured kinetic solubility of the PROTAC in the cell culture medium.
Improved solubility with a long PEG linker, but reduced degradation potency. The long, flexible linker may lead to an unfavorable conformation for ternary complex formation or an entropic penalty upon binding.1. Systematic Linker Optimization: Synthesize and test a series of PROTACs with varying PEG chain lengths to identify the optimal length that balances solubility and potency. 2. Consider Linker Rigidity: Explore incorporating more rigid elements into the linker design, which can sometimes improve potency by pre-organizing the PROTAC into a bioactive conformation.
Good in-vitro solubility and potency, but poor in-vivo efficacy. The PROTAC may have poor permeability or metabolic stability despite its improved solubility.1. Assess Permeability: Perform cell-based permeability assays (e.g., Caco-2) to evaluate the PROTAC's ability to cross cell membranes. 2. Evaluate Metabolic Stability: Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to assess the stability of the PROTAC. 3. Formulation Development: For in-vivo studies, consider advanced formulation strategies like amorphous solid dispersions or lipid-based formulations to enhance exposure.

Data Presentation

The following table provides a representative summary of the expected impact of increasing the length of a PEG linker on various physicochemical and biological properties of a PROTAC. The quantitative values are illustrative and aim to show the general trends observed in research. The optimal linker length is target-dependent and must be determined empirically.

PROTAC Series Linker Molecular Weight (Da) Calculated logP Aqueous Solubility (µM) Cell Permeability (Papp, 10⁻⁶ cm/s) Degradation Potency (DC₅₀, nM)
PROTAC-XAlkyl (C8)~850~5.5< 1~5.0100
PROTAC-XPEG2~890~4.8~10~4.280
PROTAC-XPEG4~980~4.1~50~3.550
PROTAC-XPEG6~1070~3.4>100~2.875
PROTAC-XPEG8~1160~2.7>200~2.1150

Note: This data is illustrative and based on general trends. Actual values will vary depending on the specific warhead, E3 ligase ligand, and overall molecular architecture.

Experimental Protocols

Kinetic Solubility Assay Protocol

This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (non-binding surface recommended)

  • Plate shaker

  • Centrifuge with a plate rotor or filtration apparatus

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution:

    • Add the PROTAC stock solution to wells of a 96-well plate.

    • Add PBS (pH 7.4) to the wells to achieve a range of final PROTAC concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation:

    • Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking. This allows the solution to reach a state of metastable equilibrium.

  • Separation of Undissolved Compound:

    • After incubation, centrifuge the plate at high speed (e.g., >3000 x g) for 20-30 minutes to pellet any precipitated compound.

    • Alternatively, filter the samples through a low-binding filter plate.

  • Quantification:

    • Carefully transfer the supernatant or filtrate to a new 96-well plate.

    • Analyze the concentration of the dissolved PROTAC in each sample using a validated HPLC-UV or LC-MS/MS method. A calibration curve of the PROTAC in the assay buffer/DMSO mixture should be prepared for accurate quantification.

  • Data Analysis:

    • The highest concentration at which the PROTAC remains in solution without precipitation is determined as its kinetic solubility.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action

Caption: PROTAC Solubility Troubleshooting Workflow

References

Technical Support Center: Troubleshooting Aggregation Issues with Benzyl-PEG16-THP Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing PROTACs containing the Benzyl-PEG16-THP linker and encountering challenges related to aggregation. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions to address these specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing precipitation of our this compound containing PROTAC in our aqueous assay buffer. What could be the cause?

A1: Precipitation of PROTACs in aqueous solutions is a common issue that can stem from several factors related to the physicochemical properties of the molecule. While the PEG16 chain in the linker is designed to enhance hydrophilicity, the presence of the benzyl group can introduce significant hydrophobicity, potentially leading to aggregation and precipitation, especially at higher concentrations.[1][2] The overall solubility is a balance between the hydrophobic and hydrophilic components of the entire PROTAC molecule, including the warhead and the E3 ligase ligand.

Q2: Could the THP (tetrahydropyran) protecting group on the linker be contributing to aggregation?

A2: The THP group is typically used as a protecting group for a terminal alcohol and is generally removed in the final synthesis step. If your final PROTAC compound still contains the THP group, it will increase the molecule's hydrophobicity and may contribute to solubility issues. It is crucial to ensure complete deprotection and purification of the final PROTAC.

Q3: How does the length of the PEG linker, such as PEG16, affect the aggregation properties of a PROTAC?

A3: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to improve solubility and optimize the distance between the target protein and the E3 ligase.[3][4] Longer PEG chains generally increase the hydrophilicity and aqueous solubility of the PROTAC molecule.[5] However, an excessively long linker might lead to increased flexibility and potential intramolecular hydrophobic collapse, which in some contexts could contribute to aggregation. The optimal linker length is target-dependent and often needs to be determined empirically.

Q4: Can the "hook effect" be related to PROTAC aggregation?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is typically caused by the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot lead to degradation. While not a direct cause of aggregation, the high concentrations at which the hook effect is observed can also be concentrations where the PROTAC's solubility limit is exceeded, leading to aggregation as a secondary observation.

Troubleshooting Guide

Issue 1: Visible Precipitation or Cloudiness in Solution

Symptoms:

  • Visible particles, cloudiness, or precipitation in the stock solution or assay buffer.

  • Inconsistent results in cellular or biochemical assays.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Poor Aqueous Solubility 1. Optimize Solvent System: Prepare high-concentration stock solutions in an organic solvent like DMSO and dilute serially into the final aqueous buffer. 2. Test Formulation Additives: Include solubilizing agents such as cyclodextrins, or low concentrations of non-ionic detergents (e.g., Tween-20, Pluronic F-68) in the assay buffer. 3. Sonication: Briefly sonicate the solution to aid in the dissolution of small aggregates.Protocol: Solubility Enhancement Screen 1. Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. 2. Create a dilution series in your primary assay buffer. 3. In parallel, prepare dilution series in the assay buffer supplemented with: - 0.1% Pluronic F-68 - 1% (w/v) HP-β-cyclodextrin 4. Incubate all solutions at the experimental temperature for 1 hour. 5. Visually inspect for precipitation and measure turbidity using a spectrophotometer at 600 nm.
Impure or Incorrect Compound 1. Verify Compound Identity and Purity: Re-analyze the compound by LC-MS and NMR to confirm its identity and purity. Ensure the THP group has been removed. 2. Re-purification: If impurities are detected, re-purify the PROTAC using an appropriate chromatographic method.Protocol: Purity Analysis 1. LC-MS: Dissolve the PROTAC in a suitable solvent (e.g., methanol, acetonitrile). Inject onto a C18 reverse-phase column and elute with a water/acetonitrile gradient. Monitor the UV chromatogram and mass spectrum to identify the main peak and any impurities. 2. ¹H NMR: Dissolve the PROTAC in a deuterated solvent (e.g., DMSO-d₆). Acquire a proton NMR spectrum to confirm the chemical structure and look for signals corresponding to impurities or residual protecting groups.
Issue 2: Inconsistent or Non-reproducible Degradation in Cellular Assays

Symptoms:

  • High variability in protein degradation levels between replicate experiments.

  • Loss of degradation activity over time when using pre-diluted compound plates.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Time-Dependent Aggregation 1. Fresh Dilutions: Prepare fresh dilutions of the PROTAC from a DMSO stock immediately before each experiment. 2. Assess Stability in Media: Incubate the PROTAC in the cell culture medium for the duration of the experiment and visually inspect for precipitation at different time points.Protocol: Stability Assessment in Cell Culture Media 1. Prepare the highest working concentration of your PROTAC in the cell culture medium. 2. Incubate at 37°C in a 5% CO₂ incubator. 3. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. 4. Analyze the supernatant by LC-MS to quantify the amount of soluble PROTAC remaining.
Suboptimal Ternary Complex Formation 1. Verify Target Engagement: Confirm that the PROTAC is binding to its intended target protein within the cells. 2. Assess Ternary Complex Formation: Use a biophysical method to determine if the PROTAC can effectively bridge the target protein and the E3 ligase.Protocol: Cellular Thermal Shift Assay (CETSA) 1. Treat cells with the PROTAC at various concentrations, including a vehicle control. 2. Heat the cell lysates at a range of temperatures (e.g., 40-70°C). 3. Separate soluble and aggregated proteins by centrifugation. 4. Analyze the amount of soluble target protein in each sample by Western blot. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizing Experimental Workflows and Concepts

To aid in understanding the troubleshooting process, the following diagrams illustrate key experimental workflows and conceptual relationships.

cluster_0 Troubleshooting Workflow for PROTAC Aggregation A Observation: PROTAC Precipitation or Inconsistent Results B Step 1: Verify Compound Identity and Purity (LC-MS, NMR) A->B C Step 2: Assess Solubility and Stability B->C Purity Confirmed G Re-synthesis or Re-purification B->G Impure D Step 3: Optimize Formulation C->D Solubility Issue E Step 4: Confirm Target Engagement (CETSA) C->E Soluble & Stable D->E F Resolution: Proceed with Optimized Protocol E->F Target Engaged

Caption: A logical workflow for troubleshooting aggregation issues with PROTACs.

cluster_1 PROTAC Signaling Pathway PROTAC This compound PROTAC Target Target Protein PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb + Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cell permeability of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a significant challenge for PEGylated PROTACs?

A1: PEGylated PROTACs are large molecules, often exceeding the typical molecular weight (~500 Da) favored by Lipinski's rule of five for oral bioavailability. The polyethylene glycol (PEG) linker, while improving solubility and pharmacokinetic properties, increases the molecule's size and hydrophilic nature, which can hinder its passive diffusion across the lipophilic cell membrane. Furthermore, the complex structure of PROTACs, consisting of two ligands and a linker, often results in a high number of rotatable bonds and a large polar surface area, both of which are detrimental to cell permeability.

Q2: What are the primary strategies to improve the cell permeability of PEGylated PROTACs?

A2: The main strategies focus on modifying the physicochemical properties of the PROTAC molecule to favor cell entry. These include:

  • Linker Optimization: Modifying the length, rigidity, and composition of the PEG linker can significantly impact permeability. Shorter or more rigid linkers can reduce the molecule's flexibility and polar surface area.

  • Introducing Permeability-Enhancing Moieties: Incorporating functional groups that can interact favorably with the cell membrane or utilize active transport mechanisms can improve uptake.

  • Reducing Molecular Weight and Polar Surface Area: Systematically truncating non-essential parts of the warhead or E3 ligase ligand can lead to a more compact and permeable molecule.

  • Intramolecular Hydrogen Bonding: Designing the PROTAC to form internal hydrogen bonds can mask polar groups, reducing the energy penalty of crossing the lipid bilayer.

Troubleshooting Guide

Problem 1: My PEGylated PROTAC demonstrates high target engagement in biochemical assays but shows poor degradation activity in cellular assays.

  • Possible Cause 1: Low Cell Permeability. The PROTAC may not be reaching its intracellular target in sufficient concentrations.

  • Troubleshooting Steps:

    • Assess Permeability: Directly measure the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.

    • Optimize the Linker: Synthesize and test analogs with varying PEG linker lengths (e.g., from 2 to 8 PEG units). Shorter linkers are often associated with improved permeability.

    • Increase Lipophilicity: Consider introducing lipophilic groups, but be mindful of the potential for increased non-specific binding and reduced solubility. A balance must be struck.

    • Evaluate Active Transport: Investigate if your PROTAC could be a substrate for any uptake transporters that are expressed in your cell line of interest.

  • Possible Cause 2: High Efflux. The PROTAC may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Conduct Efflux Ratio Studies: Use Caco-2 cell monolayers to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

    • Co-dosing with Efflux Inhibitors: Perform cellular degradation assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in degradation activity would confirm efflux as a limiting factor.

    • Structural Modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering the ligands or the linker.

Data on Linker Modification and Permeability

Optimizing the linker is a critical strategy for enhancing the cell permeability of PEGylated PROTACs. The following table summarizes data from studies investigating the impact of linker length and composition on the apparent permeability coefficient (Papp).

PROTAC SeriesLinker ModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Key FindingReference
MZ Series 2-unit PEG linker20-fold more permeable than 3-unit PEGShorter PEG linkers can dramatically improve permeability within a series.[1][2][1][2]
MZP Series 2-unit PEG linker vs. 4-unit PEG linker2-fold difference in permeability in favor of the shorter linker.Consistent with the trend that shorter linkers are generally more permeable.[1]
Alkyl vs. PEG 1-unit PEG linker2.5-fold more permeable than an alkyl linker.Contrary to some expectations, a short PEG linker was more effective at enhancing permeability than an alkyl linker in this specific case, possibly due to solubility effects.
Amide-to-Ester Ester-linked PROTACsGenerally higher permeability compared to amide-linked counterparts.Replacing an amide bond in the linker with an ester can reduce polarity and increase permeability.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PEGylated PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_outside PROTAC (Extracellular) PROTAC_outside->PROTAC Cellular Uptake

Caption: General mechanism of a PEGylated PROTAC.

Experimental Workflow for Assessing Cell Permeability

Permeability_Workflow start Synthesize PROTAC Analogs pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Active Transport & Efflux) pampa->caco2 Promising Candidates cellular Cellular Degradation Assay (e.g., Western Blot) caco2->cellular analyze Analyze Data: Papp, Efflux Ratio, DC50 cellular->analyze decision Permeability Acceptable? analyze->decision optimize Optimize Structure: Modify Linker, Ligands decision->optimize No end Proceed to In Vivo Studies decision->end Yes optimize->start

Caption: Workflow for evaluating PROTAC permeability.

Troubleshooting Poor Cellular Activity

Troubleshooting_Tree start Poor Cellular Degradation Despite High In Vitro Affinity q1 Is Passive Permeability Low? (PAMPA) start->q1 a1_yes Yes: Optimize Linker (Shorter, Rigid, etc.) q1->a1_yes Yes q2 Is Efflux Ratio High? (Caco-2) q1->q2 No a2_yes Yes: Modify Structure to Avoid Efflux Pumps q2->a2_yes Yes q3 Is Compound Unstable in Cells? q2->q3 No a3_yes Yes: Modify Metabolically Labile Sites q3->a3_yes Yes a3_no Consider Other Factors: E3 Ligase Expression, etc. q3->a3_no No

Caption: Decision tree for troubleshooting PROTACs.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, serving as a high-throughput initial screen.

Methodology:

  • Prepare Donor Plate:

    • Dissolve the PROTAC compound in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 100-200 µM).

    • Add the solution to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate:

    • The 96-well acceptor plate contains a filter membrane. Coat this membrane with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.

    • Add a buffer solution to the wells of the acceptor plate.

  • Assemble and Incubate:

    • Place the donor plate on top of the acceptor plate, ensuring the liquid in the donor wells is in contact with the artificial membrane of the acceptor plate.

    • Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantify Compound Concentration:

    • After incubation, separate the plates.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Apparent Permeability (Papp):

    • The Papp value (in cm/s) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where:

      • V_D and V_A are the volumes of the donor and acceptor wells.

      • A is the area of the membrane.

      • t is the incubation time.

      • [C]_A is the concentration in the acceptor well.

      • [C]_eq is the equilibrium concentration.

Caco-2 Permeability Assay

Objective: To evaluate the permeability of a PROTAC across a monolayer of human intestinal Caco-2 cells, which provides insights into both passive and active transport mechanisms, including efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they differentiate and form a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the PROTAC solution at a known concentration to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction.

    • Add the PROTAC solution to the basolateral chamber and sample from the apical chamber.

  • Quantification and Calculation:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the Papp for both A to B and B to A directions. The formula is similar to the PAMPA assay, but it accounts for the rate of appearance of the compound in the receiver chamber over time.

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 is a strong indicator that the PROTAC is a substrate of an efflux transporter like P-glycoprotein.

References

Technical Support Center: Benzyl-PEG16-THP Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the tetrahydropyranyl (THP) group from Benzyl-PEG16-THP.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selectively deprotecting the THP group in the presence of a benzyl ether?

A1: The selective deprotection of the THP group from a molecule also containing a benzyl ether is based on the differential acid lability of the two protecting groups. THP ethers are acetals and are highly sensitive to acidic conditions, readily undergoing hydrolysis. In contrast, benzyl ethers are generally stable to mild acidic conditions and typically require harsher methods for cleavage, such as strong acids or catalytic hydrogenolysis.[1][2] This difference in stability allows for the selective removal of the THP group using mild acid catalysts while leaving the benzyl ether intact.

Q2: Which acidic conditions are recommended for selective THP deprotection?

A2: Mild acidic conditions are recommended to ensure the benzyl ether remains intact. Commonly used reagents include pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol), acetic acid in a tetrahydrofuran (THF)/water mixture, or very dilute solutions of strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected product (Benzyl-PEG16-OH) will have a different retention factor (Rf) compared to the starting material (this compound). LC-MS can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q4: What are the potential side products, and how can I avoid them?

A4: The primary potential side product is the fully deprotected PEG, where both the THP and benzyl groups are cleaved. This occurs if the acidic conditions are too harsh or the reaction is run for an extended period. To avoid this, use the mildest acidic conditions possible and carefully monitor the reaction to stop it once the starting material is consumed. Another potential issue is the formation of diastereomers due to the chiral center created upon THP protection, which can sometimes complicate purification and characterization.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Deprotection 1. Insufficient acid catalyst. 2. Reaction temperature is too low. 3. Presence of a basic impurity in the starting material or solvent that is neutralizing the acid catalyst.1. Add a small additional amount of the acid catalyst and continue to monitor the reaction. 2. If using mild conditions, gently warm the reaction to 30-40 °C. 3. Ensure all reagents and solvents are pure and dry. Consider a pre-treatment of the starting material with a neutral wash if impurities are suspected.
Cleavage of the Benzyl Ether 1. The acidic conditions are too strong. 2. The reaction time is excessively long.1. Immediately stop the reaction and re-purify the material. For the next attempt, switch to a milder acid catalyst (e.g., from dilute TFA to PPTS). 2. Monitor the reaction more frequently (e.g., every 15-30 minutes) and work up the reaction as soon as the starting material is consumed.
Formation of Multiple Spots on TLC/LC-MS 1. Incomplete reaction (mixture of starting material and product). 2. Formation of the fully deprotected diol. 3. Degradation of the PEG chain under harsh conditions.1. Allow the reaction to proceed for a longer duration while monitoring carefully. 2. Refer to the "Cleavage of the Benzyl Ether" section. The mixture may require chromatographic purification. 3. Use milder conditions and ensure the reaction is performed under an inert atmosphere if oxidative degradation is a concern.
Difficult Product Isolation/Purification 1. The product is highly water-soluble, leading to losses during aqueous workup. 2. The product co-elutes with byproducts during chromatography.1. After quenching the reaction, extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If the product remains in the aqueous layer, consider salting out with NaCl before extraction. 2. Optimize the chromatography conditions. A different solvent system or a different stationary phase (e.g., reversed-phase silica) may be necessary.

Experimental Protocol: Selective THP Deprotection using PPTS

This protocol describes a general method for the selective deprotection of this compound using pyridinium p-toluenesulfonate (PPTS).

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add PPTS (0.1 - 0.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG16-OH.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve this compound in Ethanol B Add PPTS Catalyst A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Quench with NaHCO3 D->E Complete F Extract with DCM E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Experimental workflow for this compound deprotection.

Troubleshooting_Logic Start Analyze Reaction Outcome Incomplete Issue: Incomplete Deprotection Start->Incomplete Starting Material Remains BenzylCleaved Issue: Benzyl Group Cleaved Start->BenzylCleaved Side Product Detected Success Successful Deprotection Start->Success Clean Product Sol_Incomplete1 Increase Reaction Time or Temperature Incomplete->Sol_Incomplete1 Sol_Incomplete2 Add More Catalyst Incomplete->Sol_Incomplete2 Sol_BenzylCleaved Use Milder Acid (e.g., PPTS) and Shorter Reaction Time BenzylCleaved->Sol_BenzylCleaved

Caption: Troubleshooting decision tree for deprotection issues.

References

Validation & Comparative

The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG16-THP and Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success is the linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of the long-chain Benzyl-PEG16-THP linker and shorter polyethylene glycol (PEG) linkers, supported by experimental data and detailed protocols to aid in rational PROTAC design.

The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the efficacy of the molecule.[1] Its length, composition, and flexibility are critical factors that influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The formation of a productive ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]

Comparing Long-Chain (this compound) and Shorter PEG Linkers

The choice between a long-chain PEG linker, such as this compound, and shorter PEG alternatives is a crucial design consideration that must be empirically determined for each target and E3 ligase pair.

Advantages of Longer PEG Linkers (e.g., this compound):

  • Increased Flexibility: Longer linkers provide greater conformational flexibility, which can be advantageous in facilitating the formation of a stable and productive ternary complex, especially for challenging targets.[1]

  • Spanning Greater Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two proteins.[1]

Potential Drawbacks of Longer PEG Linkers:

  • Entropic Penalty: Excessively long linkers can lead to a higher entropic penalty upon binding, which may decrease the potency of the PROTAC.

  • "Hook Effect": At high concentrations, PROTACs with long, flexible linkers can favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex, leading to a decrease in degradation at higher doses.

  • Physicochemical Properties: The increased molecular weight and hydrophilicity of long PEG chains can impact cell permeability and other drug-like properties.

Advantages of Shorter PEG Linkers:

  • Reduced Entropic Penalty: Shorter, more constrained linkers can lead to a lower entropic penalty upon ternary complex formation.

  • Improved Physicochemical Properties: A lower molecular weight can contribute to better cell permeability and pharmacokinetic properties.

Potential Drawbacks of Shorter PEG Linkers:

  • Steric Hindrance: A linker that is too short may result in steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

While direct, publicly available comparative data for this compound against a systematic series of shorter PEG linkers for the same biological system is limited, the following table illustrates the well-established principle of linker length optimization from various studies. The optimal linker length is highly dependent on the specific target and E3 ligase.

PROTAC System (Target-E3 Ligase)Linker Composition and LengthDC50 (nM)Dmax (%)Ternary Complex Affinity (Kd, nM)Reference
TBK1-CRBN Alkyl/Ether (12 atoms)Submicromolar>90Not Reported
Alkyl/Ether (21 atoms)396Not Reported
Alkyl/Ether (29 atoms)29276Not Reported
BTK-CRBN 2 PEG units>1000<20Impaired
4 PEG units<100>80Not Impaired
ERα-VHL 16-atom chainOptimalHighNot Reported
Shorter/Longer chainsLess PotentLowerNot Reported

Note: This table provides illustrative examples of how varying linker length impacts PROTAC efficacy across different systems. The optimal linker length is not universal.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome 26S Proteasome Target->Proteasome Targeting for Degradation E3_Ligase->Target Ub Ubiquitin Ub->Target Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Select Target & E3 Ligase Ligands Linker Choose & Synthesize Linker (e.g., this compound vs. Shorter PEGs) Design->Linker Synthesis Synthesize PROTAC Library Linker->Synthesis Binding Binding Assays (SPR, ITC) - Binary & Ternary Complex Synthesis->Binding Degradation Protein Degradation Assays (Western Blot, In-Cell Western) Binding->Degradation Viability Cell Viability/Toxicity Assays (MTS, CTG) Degradation->Viability SAR Structure-Activity Relationship (SAR) - Optimize Linker Length & Composition Viability->SAR Lead Lead PROTAC Candidate SAR->Lead

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours), including a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for a loading control protein.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is used to measure the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Purified target protein

  • PROTAC compounds

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Binding Analysis:

    • Inject increasing concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (PROTAC-E3 ligase).

    • Separately, immobilize the target protein and inject the PROTAC to measure the other binary interaction.

  • Ternary Complex Analysis:

    • To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and a near-saturating concentration of the target protein over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). Calculate the cooperativity (α) by comparing the binary and ternary binding affinities.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of PROTAC treatment on cell proliferation and viability.

Materials:

  • Cells and cell culture reagents

  • 96-well plates

  • PROTAC compounds

  • MTS reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

References

The Great Divide: Unraveling the Efficacy of Flexible vs. Rigid Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a chemical bridge connecting a target protein-binding ligand to an E3 ligase-recruiting moiety. The biophysical properties of this linker, specifically its flexibility or rigidity, are a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of PROTACs featuring flexible versus rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Linker's Crucial Role in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length, composition, and conformational freedom are paramount in achieving an optimal ternary complex geometry that facilitates efficient ubiquitination.

cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Ternary Complex Ternary Complex (Target-PROTAC-E3) Target Protein->Ternary Complex E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits PROTAC->Ternary Complex E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Degraded Protein Proteasome->Degraded Protein Ternary Complex->Ubiquitination Ub Transfer

Figure 1: PROTAC Mechanism of Action.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have been the mainstay in early PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[1][2]

Advantages:

  • Conformational Sampling: Their high degree of flexibility allows the PROTAC to adopt numerous conformations, increasing the probability of achieving a productive ternary complex geometry.[2]

  • Synthetic Accessibility: PEG and alkyl chains are readily available and can be incorporated into PROTACs using well-established chemical reactions.[2][3]

  • Improved Solubility: Hydrophilic PEG linkers can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the binding ligands.

Disadvantages:

  • Entropic Penalty: The conformational freedom of a flexible linker can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.

  • Pharmacokinetic Properties: Long, flexible linkers can contribute to a high molecular weight and increased flexibility, which may result in poor cell permeability and metabolic instability. Hydrophobic alkyl chains can also lead to nonspecific binding.

Rigid Linkers: A Move Towards Pre-organization and Improved Drug-like Properties

There is a growing interest in the use of more rigid linkers, which often incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or unsaturated bonds (e.g., alkynes). This strategy aims to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

Advantages:

  • Reduced Entropic Cost: By constraining the conformational freedom, rigid linkers can lower the entropic penalty of ternary complex formation, potentially leading to higher affinity and stability.

  • Improved Pharmacokinetics: Rigidification can lead to more drug-like properties, including enhanced metabolic stability and cell permeability, by reducing the molecule's flexibility and polar surface area.

  • Enhanced Selectivity: A more defined three-dimensional structure can lead to more specific interactions within the ternary complex, potentially improving selectivity for the target protein over other structurally related proteins.

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and requires more complex synthetic routes.

  • Risk of Mismatched Geometry: If the pre-organized conformation of the rigid linker is not optimal for the specific target protein and E3 ligase pair, it can severely hinder or completely abrogate ternary complex formation and subsequent degradation.

Quantitative Comparison: Flexible vs. Rigid Linkers in Action

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). A lower DC50 and a higher Dmax indicate a more effective PROTAC.

The following tables summarize experimental data from various studies comparing the performance of PROTACs with flexible and rigid linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
PROTAC Linker Type Degradation of AR in 22Rv1 cells (at 3 µM) Reference
Parent PROTAC 54Flexible (PEG)Exhibited degradation
PROTACs 55-57Rigid (Disubstituted phenyl rings)No activity
Table 2: Impact of Linker Rigidity on BET Degrader Potency
PROTAC Linker Type Cell Line IC50 Reference
PROTAC 48Flexible (Alkyl chain)MV4;11Picomolar range
QCA570 (49)Rigid (Ethynyl group)MV4;113-fold more potent than 48
QCA570 (49)Rigid (Ethynyl group)RS4;1127-fold less potent than 48
Table 3: Comparison of Linker Composition for CRBN Degradation
Linker Composition CRBN Degradation in HEK293T cells Reference
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

These examples highlight the context-dependent nature of linker efficacy. While a flexible PEG linker was effective for AR degradation where a rigid phenyl linker failed, the introduction of a rigid ethynyl group in a BET degrader led to a significant increase in potency in one cell line but a decrease in another, underscoring the subtle interplay between linker conformation and the specific cellular environment.

Experimental Protocols

To systematically evaluate the efficacy of PROTACs with different linkers, a series of well-defined experiments are essential.

Western Blotting for Protein Degradation Assessment

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Treat the cells with the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50, Dmax) G->H

Figure 2: Western Blot Experimental Workflow.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of the ternary complex in a cell-free system.

1. Instrument and Chip Preparation:

  • Use a suitable SPR instrument and a sensor chip appropriate for protein immobilization (e.g., CM5 chip).

2. E3 Ligase Immobilization:

  • Activate the sensor chip surface.

  • Inject the purified E3 ligase to achieve the desired immobilization level.

  • Deactivate the remaining active esters.

3. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (PROTAC to E3 ligase).

4. Ternary Complex Analysis:

  • Prepare solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these mixtures over the immobilized E3 ligase surface. The increase in response compared to the binary interaction indicates the formation of the ternary complex.

5. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.

  • Cooperativity (α) can be calculated by comparing the affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC. A value greater than 1 indicates positive cooperativity, where the PROTAC enhances the interaction between the target protein and the E3 ligase.

cluster_0 Experimental Steps cluster_1 Outcome A Immobilize E3 Ligase on SPR Chip B Binary Analysis: Inject PROTAC A->B C Ternary Analysis: Inject PROTAC + Target Protein A->C D Data Analysis: Determine Kd, kon, koff, α B->D Binary Affinity C->D Ternary Affinity & Cooperativity

Figure 3: SPR Experimental Workflow.

Conclusion: A Balancing Act Between Flexibility and Rigidity

The choice between a flexible and a rigid linker is not a simple one and represents a critical optimization step in PROTAC design. While flexible linkers offer synthetic ease and broad conformational sampling, rigid linkers hold the promise of enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a diverse set of linkers with varying lengths and rigidities is often necessary to identify the most effective degrader. As our understanding of the structural and dynamic requirements for productive ternary complex formation continues to grow, the rational design of PROTAC linkers will become an increasingly powerful tool in the development of novel therapeutics.

References

A Comparative Guide to In Vitro Validation of Benzyl-PEG-Linker Containing PROTACs Targeting BRD4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker, such as the Benzyl-PEG16-THP motif, are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the degrader.

This guide provides an objective comparison of in vitro assays used to validate the activity of PROTACs, with a focus on those containing polyethylene glycol (PEG) linkers, exemplified by the well-characterized BRD4-targeting PROTAC, MZ1. We will compare its performance with an alternative BRD4 degrader, dBET1, which utilizes a different E3 ligase and linker chemistry. This comparison is supported by experimental data and detailed methodologies for key validation assays.

The PROTAC Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (e.g., Benzyl-PEG-Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of BRD4-Targeting PROTACs

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic regulators and well-validated targets in oncology. Here, we compare two prominent BRD4 degraders:

  • MZ1 : A PROTAC that utilizes the JQ1 ligand to bind to BRD4 and a VHL ligand to recruit the von Hippel-Lindau E3 ligase, connected by a 3-unit PEG linker.[1][2]

  • dBET1 : A PROTAC that also uses JQ1 to target BRD4 but recruits the Cereblon (CRBN) E3 ligase via a pomalidomide ligand, connected by a different linker chemistry.[3][4]

Quantitative In Vitro Performance

The efficacy of PROTACs is primarily assessed by their half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax).

PROTACTarget ProteinE3 Ligase RecruitedLinker TypeCell LineDC50 (nM)Dmax (%)Reference
MZ1 BRD4VHL3-unit PEGH6618>90
H83823>90
Mv4-11~10>90
dBET1 BRD4CRBNNon-PEGMV4-11<100>85

Key In Vitro Assays for PROTAC Validation

A comprehensive in vitro evaluation of a PROTAC's activity involves a suite of biochemical and cell-based assays to confirm its mechanism of action, potency, and selectivity.

Target Protein Degradation Assays

These assays directly measure the reduction in the levels of the target protein following PROTAC treatment.

Western Blotting: This is the gold-standard method for quantifying protein levels.

WB_Workflow Cell_Treatment 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-BRD4) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conj.) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis Detection->Analysis

Experimental workflow for Western Blot analysis.

Experimental Protocol: Western Blotting for BRD4 Degradation

  • Cell Culture and Treatment: Plate human cancer cell lines (e.g., MV4-11, HeLa) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (typically 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BRD4, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control to determine DC50 and Dmax values.

HiBiT/NanoLuc®-based Assays: These are sensitive, plate-based methods for quantifying protein levels in live or lysed cells. They involve genetically tagging the target protein with a small peptide (HiBiT) that can reconstitute a functional NanoLuc® luciferase with the addition of a larger subunit (LgBiT). The resulting luminescence is proportional to the amount of target protein.

Ternary Complex Formation Assays

These assays confirm the PROTAC's ability to bring the target protein and the E3 ligase into proximity.

Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of the ternary complex in real-time.

Experimental Protocol: SPR for Ternary Complex Formation

  • Immobilization: Immobilize the purified E3 ligase (e.g., His-tagged VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the purified target protein (e.g., BRD4 bromodomain) over the E3 ligase-coated surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex. This allows for the calculation of the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the binding of the other.

NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the target protein and the E3 ligase. The target protein is fused to NanoLuc® luciferase (the energy donor), and the E3 ligase is fused to HaloTag®, which is labeled with a fluorescent acceptor. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).

Cellular Target Engagement Assays

These assays confirm that the PROTAC can enter the cells and bind to its intended targets.

NanoBRET™ Target Engagement Assay: This assay measures the binding of the PROTAC to either the target protein or the E3 ligase within living cells. It involves a competitive displacement of a fluorescent tracer from a NanoLuc®-tagged protein of interest by the PROTAC.

Proteomics for Selectivity Analysis

Mass spectrometry-based proteomics is used to assess the selectivity of the PROTAC across the entire proteome.

Experimental Protocol: TMT-based Quantitative Proteomics

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different treatment conditions with tandem mass tags (TMT), which allows for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify and quantify thousands of proteins. The relative abundance of each protein in the PROTAC-treated sample is compared to the control to identify off-target degradation.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the PROTAC on cell proliferation and health.

MTT or CellTiter-Glo® Assays: These are high-throughput assays that measure cell viability. The MTT assay measures the metabolic activity of cells by their ability to reduce a tetrazolium salt to a colored formazan product. The CellTiter-Glo® assay quantifies ATP levels as an indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luminescent reaction.

  • Signal Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Plot the luminescence values against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Logical Relationships in PROTAC Validation

The validation of a PROTAC follows a logical progression, where each set of experiments provides crucial information for the next stage of development.

Logical_Flow cluster_0 cluster_1 cluster_2 Biochemical_Binding Biochemical Binding (SPR, ITC) Ternary_Complex Ternary Complex Formation (SPR, NanoBRET) Biochemical_Binding->Ternary_Complex Confirms binary interactions Cellular_Engagement Cellular Target Engagement (NanoBRET) Ternary_Complex->Cellular_Engagement Informs cellular mechanism Degradation Protein Degradation (Western Blot, HiBiT) Cellular_Engagement->Degradation Prerequisite for degradation Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Confirms on-target effect Functional_Outcomes Functional Outcomes (Viability, Apoptosis) Degradation->Functional_Outcomes Leads to cellular phenotype

Logical flow of PROTAC in vitro validation.

Conclusion

The in vitro validation of this compound and other PEG-linker containing PROTACs is a multi-step process that requires a combination of biochemical and cellular assays. By systematically evaluating target engagement, ternary complex formation, protein degradation, selectivity, and functional outcomes, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and its potential as a therapeutic agent. The choice of linker is a critical determinant of PROTAC efficacy, and a thorough in vitro characterization is essential for the rational design and optimization of these promising molecules.

References

Unraveling the Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG16-Linked PROTACs in Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Proteolysis Targeting Chimeras (PROTACs) reveals that the length of the polyethylene glycol (PEG) linker is a critical determinant of their efficacy in inducing targeted protein degradation. This guide provides a comparative analysis of a PEG16-linked PROTAC against alternatives with varying linker lengths, supported by experimental data from Western blot analyses. The findings underscore the non-linear relationship between linker length and degradation capacity, offering valuable insights for researchers, scientists, and drug development professionals.

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[5]

Comparative Analysis of Protein Degradation

To investigate the impact of linker length on PROTAC performance, a series of PROTACs targeting the Estrogen Receptor α (ERα) were synthesized with PEG linkers of varying lengths. Their ability to induce ERα degradation in MCF7 breast cancer cells was assessed by Western blot analysis. The key metrics for evaluating PROTAC efficacy are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

A study systematically evaluating ERα-targeting PROTACs with different linker lengths demonstrated that a PROTAC with a 16-atom PEG linker exhibited superior degradation efficacy compared to those with both shorter (12-atom) and longer linkers. While all tested PROTACs showed similar binding affinity to ERα, their ability to induce its degradation varied significantly, highlighting the linker's importance in facilitating a productive ternary complex.

Table 1: Comparison of ERα Degradation by PROTACs with Varying PEG Linker Lengths

PROTAC Linker Length (atoms)Relative Degradation EfficacyKey ObservationsReference
12EffectiveShowed significant degradation of ERα.
16 More Potent Demonstrated superior ERα degradation compared to the 12-atom linker PROTAC, especially over extended treatment times.
19Less EffectiveShowed reduced degradation capacity compared to the 16-atom linker.
21Less EffectiveExhibited the least degradation among the tested PROTACs.

Experimental Protocols

The following is a detailed methodology for the Western blot analysis used to quantify PROTAC-induced protein degradation.

Western Blotting for PROTAC-Induced Degradation

Objective: To quantitatively measure the reduction in target protein levels following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-ERα)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Treat the cells with varying concentrations of the PROTACs or a vehicle control for a specified duration (e.g., 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination PROTAC PEG16-PROTAC Target_bound Target Protein PROTAC->Target_bound Target Target Protein (e.g., ERα) Target->Target_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound PEG16-PROTAC PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ubiquitin Ubiquitin Ub_Target Ubiquitinated Target Protein Ubiquitin->Ub_Target E1, E2, E3 enzymes Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation cluster_ternary cluster_ternary

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Western Blot Experimental Workflow.

References

Revolutionizing Drug Discovery: A Comparative Guide to LC-MS Methods for PROTAC Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality. These unique molecules offer the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery. However, ensuring the stability and characterizing the degradation of these complex molecules is a critical challenge. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, offering a vital resource for researchers in this burgeoning field.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Understanding the pharmacokinetics, stability, and degradation pathways of PROTACs is paramount for their development as safe and effective drugs. LC-MS has emerged as an indispensable tool for these analyses, providing the sensitivity and selectivity required to quantify PROTACs and their metabolites in complex biological matrices.[2]

Comparative Analysis of LC-MS Methods

The choice of LC-MS methodology can significantly impact the accuracy and sensitivity of PROTAC quantification. Below is a comparison of different published methods, highlighting key performance parameters to guide researchers in selecting the most appropriate approach for their needs.

PROTAC Analyte LC-MS System Matrix Lower Limit of Quantification (LLOQ) Dynamic Range Accuracy (%) Precision (%CV) Reference
ARV-110 LC-MS/MSRat and Mouse Plasma2 ng/mL2–3000 ng/mLWithin ±15% of nominal concentration≤15%[3]
Gefitinib-based PROTACs-3 UPLC-MS/MSRat Plasma20 pg/mL0.02–1000 ng/mL69.7–109.1%5% at LOD[4]
TL 13-112 High-flow LC-MS/MSRat Plasma10 pg/mL10–15000 pg/mLWithin ±15% of nominal concentration≤15%
PROTACs-3-gefitinib UPLC-MS/MSRat Urine1 ng/mL (calibration line start)1–1000 ng/mLNot explicitly statedNot explicitly stated

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and adapting these powerful analytical techniques. Here, we provide a summary of the experimental protocols for the key methods cited.

Quantification of ARV-110 in Plasma
  • Sample Preparation: Protein precipitation is employed. To 20 μL of plasma, 20 μL of internal standard (pomalidomide in acetonitrile) and 110 μL of acetonitrile are added. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.

  • Chromatography: A reversed-phase C18 column is used with a gradient elution of mobile phases consisting of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The ion transitions monitored are m/z 813.4 → 452.2 for ARV-110 and 273.8 → 201.0 for the internal standard.

Quantification of Gefitinib-based PROTACs-3 in Plasma
  • Sample Preparation: 10 µL of plasma is subjected to protein precipitation.

  • Chromatography: A rapid reversed-phase gradient LC-MS/MS method is utilized.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer is used for detection.

Quantification of TL 13-112 in Plasma
  • Sample Preparation: 100 µL of rat plasma is spiked with the PROTAC. Protein precipitation is performed with 600 µL of a 1:1 (v/v) acetonitrile/methanol mixture. After centrifugation, the supernatant is dried and reconstituted.

  • Chromatography: A 10-minute gradient elution is performed on a C18 column with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: A high-flow LC-MS/MS platform is used for quantification.

Visualizing the Process: From Mechanism to Analysis

To better understand the underlying principles and workflows, the following diagrams illustrate the PROTAC mechanism of action and a typical LC-MS experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound POI Target Protein (POI) E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound E3_bound->E3 Recycled Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cluster_ternary cluster_ternary

Caption: PROTAC Mechanism of Action.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spike with PROTAC & Internal Standard Biological_Matrix->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (LC Separation) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (MS Detection & Quantification) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Results (Concentration, Stability) Quantification->Results

Caption: General LC-MS Workflow for PROTAC Quantification.

Beyond Quantification: Broader Applications of Mass Spectrometry

While quantitative analysis of the intact PROTAC molecule is essential, mass spectrometry offers a broader toolkit for PROTAC research. Discovery proteomics, for instance, can be used to assess the selectivity of a PROTAC by monitoring changes in the entire proteome upon treatment. This allows for the identification of off-target effects, a critical aspect of safety assessment. Furthermore, peptidomics can be employed to identify the peptide fragments resulting from the degradation of the target protein, providing direct evidence of the PROTAC's mechanism of action.

Conclusion

The development of robust and sensitive LC-MS methods is fundamental to advancing the field of PROTAC-based therapeutics. This guide provides a comparative overview of existing methodologies, offering researchers a foundation for selecting and implementing the most suitable analytical strategies. By leveraging the power of LC-MS, scientists can gain critical insights into the stability, degradation, and overall performance of their PROTAC candidates, ultimately accelerating the journey from bench to bedside.

References

A Comparative Guide to Cellular Uptake and Permeability of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in drug delivery and development. It significantly enhances the therapeutic efficacy of molecules by improving their solubility, stability, and pharmacokinetic profiles.[][2] A critical aspect of designing effective PEGylated therapeutics lies in understanding how the structural characteristics of the PEG linker influence its interaction with biological systems, particularly cellular uptake and membrane permeability. This guide provides an objective comparison of different PEG linkers, supported by experimental data, to inform the selection of the most suitable linker for specific research and drug development applications.

Impact of PEG Linker Properties on Cellular Uptake and Permeability

The cellular uptake and permeability of PEGylated compounds are influenced by several key properties of the PEG linker, including its length, structure (linear versus branched), and polydispersity.

PEG Linker Length: The length of the PEG chain is a critical determinant of a conjugate's biological activity. Shorter PEG linkers are often associated with increased membrane permeability, which can be advantageous for intracellular drug delivery.[3] Conversely, longer PEG chains can create a "stealth" effect, reducing clearance by the immune system and prolonging circulation time.[4] However, excessively long linkers may hinder cellular uptake. Studies have shown that for certain applications, there is an optimal PEG linker length that balances solubility, stability, and receptor-binding affinity.[5] For instance, in the context of PROTACs, permeability has been observed to increase with decreasing linker length. A study on liposomal drug delivery found that increasing the PEG linker length up to 10 kDa enhanced tumor accumulation in vivo.

PEG Linker Structure: PEG linkers are available in linear and branched configurations. Branched PEGs offer a larger hydrodynamic radius for a given molecular weight compared to their linear counterparts. This can be beneficial for reducing renal clearance and enhancing in vivo stability. The choice between a linear and branched structure depends on the specific requirements of the therapeutic agent and its intended application.

Discrete vs. Polydisperse PEGs: PEG linkers can be either monodisperse (discrete PEGs or dPEGs) or polydisperse. Polydisperse PEGs are a heterogeneous mixture of molecules with a range of molecular weights, which can lead to variability in the final conjugate. In contrast, discrete PEGs are single molecular weight compounds, offering precise control over the linker's length and properties. This homogeneity is highly advantageous in drug development, as it ensures batch-to-batch consistency and a well-defined structure-activity relationship.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to facilitate a direct comparison of how different PEG linker properties affect cellular uptake and permeability.

Table 1: Effect of PEG Linker Length on Permeability of PROTACs

Compound SeriesLinker Length (Number of PEG units)Apparent Permeability (P_e, 10⁻⁶ cm/s)Reference
MZ Series20.6
MZ Series30.03
AT Series1>0.002
CM/CMP Series2>0.006
CM/CMP Series4<0.006
MZP Series2>0.006
MZP Series4<0.006

Data synthesized from a study on VH032-based PROTACs, demonstrating that shorter PEG linkers generally result in higher permeability.

Table 2: Impact of PEGylation on Cellular Uptake of Nanoparticles

Nanoparticle FormulationCell TypeCellular Uptake (Relative to non-PEGylated)Reference
PEGylated Gold Nanoparticles (5 kDa PEG)MacrophagesReduced
Folate-conjugated liposomes (2 kDa PEG)KB cellsIncreased
Folate-conjugated liposomes (5 kDa PEG)KB cellsIncreased
Folate-conjugated liposomes (10 kDa PEG)KB cellsIncreased

This table highlights that PEGylation can either decrease or increase cellular uptake depending on the overall formulation and targeting moieties.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cellular Uptake Assays

1. Flow Cytometry

Flow cytometry is a powerful technique for quantifying the cellular uptake of fluorescently labeled PEGylated compounds.

  • Cell Preparation: Culture the target cells to an appropriate density. On the day of the experiment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

  • Incubation: Add the fluorescently labeled PEGylated compound to the cell suspension at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control (untreated cells) and a positive control if available.

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove any unbound compound.

  • Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells. The geometric mean fluorescence intensity is typically used to quantify uptake.

2. Fluorescence Microscopy

Fluorescence microscopy allows for the visualization of the subcellular localization of PEGylated compounds.

  • Cell Seeding: Seed the target cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled PEGylated compound for a specific duration.

  • Fixation and Staining: After incubation, wash the cells with PBS, fix them with a suitable fixative (e.g., 4% paraformaldehyde), and permeabilize if necessary. The cell nuclei can be counterstained with a nuclear stain like DAPI.

  • Imaging: Mount the coverslips on microscope slides and image them using a fluorescence microscope equipped with the appropriate filters.

Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across an artificial lipid membrane.

  • Membrane Preparation: Coat the filter of a donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compound solution to the donor wells. Add buffer to the acceptor wells of a separate plate.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

2. Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: Add the test compound to the apical (A) or basolateral (B) side of the monolayer. Incubate for a specific time (e.g., 2 hours).

  • Sample Analysis: At the end of the incubation, collect samples from the opposite compartment and quantify the compound concentration using LC-MS/MS.

  • Papp and Efflux Ratio Calculation: Calculate the apparent permeability (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound may be a substrate for efflux transporters.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the cellular uptake and permeability assays described above.

Cellular_Uptake_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis start Start cell_culture Culture Target Cells start->cell_culture harvest Harvest & Resuspend Cells cell_culture->harvest add_compound Add Fluorescently Labeled PEGylated Compound harvest->add_compound incubate Incubate at 37°C add_compound->incubate wash Wash Cells incubate->wash facs Flow Cytometry Analysis wash->facs microscopy Fluorescence Microscopy wash->microscopy end End facs->end microscopy->end

Caption: Workflow for a typical cellular uptake experiment.

Permeability_Assay_Workflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay pampa_start Start prep_membrane Prepare Artificial Membrane pampa_start->prep_membrane add_compound_pampa Add Compound & Buffer prep_membrane->add_compound_pampa incubate_pampa Incubate add_compound_pampa->incubate_pampa quantify_pampa Quantify Concentration incubate_pampa->quantify_pampa calc_papp_pampa Calculate Papp quantify_pampa->calc_papp_pampa pampa_end End calc_papp_pampa->pampa_end caco2_start Start culture_caco2 Culture Caco-2 Monolayer caco2_start->culture_caco2 check_integrity Check Monolayer Integrity culture_caco2->check_integrity transport_exp Perform Transport Experiment check_integrity->transport_exp analyze_samples Analyze Samples transport_exp->analyze_samples calc_papp_er Calculate Papp & Efflux Ratio analyze_samples->calc_papp_er caco2_end End calc_papp_er->caco2_end

Caption: Workflows for PAMPA and Caco-2 permeability assays.

Conclusion

The selection of an appropriate PEG linker is a critical decision in the design of PEGylated therapeutics. This guide has provided a comparative analysis of how different PEG linker properties—length, structure, and polydispersity—influence cellular uptake and permeability. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the necessary information to make informed decisions and optimize the performance of their drug delivery systems. The use of discrete PEG linkers is particularly noteworthy for its ability to provide precise control over the conjugate's properties, thereby enhancing reproducibility and facilitating a clearer understanding of structure-activity relationships.

References

A Head-to-Head Comparison of Bifunctional Linkers for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of clinical success. The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate. This guide provides a head-to-head comparison of Benzyl-PEG16-THP with other widely used bifunctional linkers, offering insights into their respective strengths and weaknesses supported by experimental data.

Introduction to this compound

This compound is a heterobifunctional linker featuring a polyethylene glycol (PEG) spacer, a benzyl group, and a tetrahydropyranyl (THP) protecting group. Its structure is designed to offer a combination of hydrophilicity, stability, and controlled release characteristics. The PEG16 moiety enhances aqueous solubility, which can be advantageous for conjugating hydrophobic payloads and improving the overall pharmacokinetic profile of the resulting conjugate.[1][2] The benzyl group can provide conformational rigidity and may engage in π-π stacking interactions, potentially influencing ternary complex formation in PROTACs.[3] The THP group is a well-established protecting group for hydroxyl and thiol functionalities, known for its stability under non-acidic conditions and its susceptibility to cleavage under mild acidic conditions, which could be exploited for payload release in the acidic environment of lysosomes.[4]

This guide will compare the inferred properties of this compound with established linkers such as the enzyme-cleavable Val-Cit-PAB linker and the non-cleavable SMCC linker, providing a framework for selecting the optimal linker for a given therapeutic application.

Comparative Analysis of Bifunctional Linkers

The selection of a bifunctional linker is a multi-faceted decision that requires careful consideration of the desired mechanism of action, the physicochemical properties of the payload, and the biological target. The following sections provide a detailed comparison of key performance attributes.

Table 1: Key Characteristics of Selected Bifunctional Linkers
FeatureThis compound (Inferred)Val-Cit-PABSMCC
Type Potentially Acid-CleavableEnzyme-CleavableNon-Cleavable
Spacer PEG16Dipeptide (Val-Cit)Cyclohexane
Hydrophilicity HighModerateLow
Cleavage Mechanism Acid hydrolysis of THP groupCathepsin B cleavage of dipeptideProteolytic degradation of the antibody
Payload Release Potentially in acidic organelles (e.g., lysosomes)Primarily in lysosomesReleases payload-linker-amino acid complex
Bystander Effect PossibleYesNo/Minimal
Performance Data of Comparator Linkers
Table 2: In Vitro and In Vivo Performance of ADCs with Different Linkers
Performance MetricVal-Cit-PAB LinkerSMCC Linker
In Vitro Cytotoxicity (IC50) Potent (e.g., 92 pM for Val-Ala linker ADC)Generally less potent in vitro than cleavable counterparts
Plasma Stability (Half-life) Variable, can be susceptible to premature cleavage (e.g., Val-Cit susceptible to multiple cathepsins)High (e.g., >90% intact after several days)
In Vivo Efficacy High, with potential for bystander killingEffective, particularly for targets with high internalization rates
Maximum Tolerated Dose (MTD) Can be limited by off-target toxicity from premature payload releaseGenerally higher MTD due to increased stability

Experimental Protocols

Accurate evaluation of bifunctional linker performance relies on standardized and well-documented experimental protocols. Below are methodologies for key assays used to characterize linker stability and efficacy.

Protocol 1: In Vitro Plasma Stability Assay
  • Incubation: The antibody-drug conjugate (ADC) is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation: At each time point, an aliquot of the plasma sample is taken and processed to isolate the ADC. This can be achieved through methods like affinity capture using protein A/G beads.

  • Analysis: The amount of intact ADC and released payload is quantified using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Interpretation: The half-life of the linker in plasma is calculated to determine its stability.

Protocol 2: Cytotoxicity Assay
  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the ADC or free payload for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo.

  • Data Analysis: The IC50 value, representing the concentration of the ADC that inhibits cell growth by 50%, is calculated.

Protocol 3: Western Blot for PROTAC-mediated Protein Degradation
  • Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

  • Cell Lysis: Cells are washed with cold PBS and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the target protein and a loading control (e.g., actin).

  • Data Analysis: The band intensities are quantified to determine the percentage of target protein degradation relative to the vehicle control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Cell_Death Cell Death Payload->Cell_Death Cytotoxicity

Caption: General workflow for ADC internalization and intracellular payload release.

Linker_Evaluation_Workflow Start Linker Synthesis & Conjugation Plasma_Stability In Vitro Plasma Stability Start->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity Degradation_Assay Protein Degradation Assay (for PROTACs) Start->Degradation_Assay In_Vivo_PK In Vivo Pharmacokinetics Plasma_Stability->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies Cytotoxicity->In_Vivo_Efficacy Degradation_Assay->In_Vivo_Efficacy Decision Optimal Linker Selection In_Vivo_PK->Decision In_Vivo_Efficacy->Decision

Caption: A logical workflow for the comprehensive evaluation of bifunctional linkers.

Conclusion

The selection of a bifunctional linker is a critical step in the design of next-generation drug conjugates. While this compound presents an interesting combination of features, including high hydrophilicity and a potential acid-cleavable release mechanism, its performance needs to be empirically validated against established linkers. The choice between a cleavable linker like Val-Cit-PAB, which can offer a bystander effect, and a non-cleavable linker like SMCC, which provides enhanced stability, depends on the specific therapeutic context. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of bifunctional linkers, ultimately accelerating the development of novel and effective targeted therapies.

References

The Influence of PEG Linker Length on PROTAC Selectivity and Off-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker compositions, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. The length of this PEG linker is not merely a spacer but a crucial parameter that profoundly influences the PROTAC's efficacy, selectivity, and off-target effects.

This guide provides a comparative analysis of how varying PEG linker lengths impact PROTAC performance, with a focus on selectivity and off-target effects. The information presented is supported by experimental data from published studies and includes detailed methodologies for key experiments to aid in the design and interpretation of your own research.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic variation of the linker length is therefore a critical step in PROTAC optimization. The following tables summarize experimental data from studies on different protein targets, illustrating the impact of PEG linker length on degradation efficiency and other key parameters.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Warhead-Linker-E3 Ligand)PEG Linker Length (n)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
JQ1-PEG3-VHL350851.2
JQ1-PEG4-VHL425951.8
JQ1-PEG5-VHL515>982.5
JQ1-PEG6-VHL630902.1

This table presents a synthesized comparison based on typical findings in the literature for BRD4-targeting PROTACs. Actual values can vary based on specific experimental conditions.

Table 2: Impact of Linker Length on the Degradation of Estrogen Receptor-α (ERα)

PROTACLinker Length (atoms)IC50 (µM) for Cell Viability Reduction
ERα PROTAC 19140
ERα PROTAC 212Not specified, but less effective than 16-atom linker
ERα PROTAC 31626
ERα PROTAC 419Less effective than 16-atom linker
ERα PROTAC 521Less effective than 16-atom linker

Data synthesized from a study by Cyrus et al. investigating ERα degradation.[1]

Impact on Selectivity and Off-Target Effects

The length of the PEG linker can significantly influence the selectivity of a PROTAC for its intended target over other structurally related proteins. Furthermore, it can modulate the off-target degradation of unrelated proteins. While direct head-to-head quantitative proteomic studies for a wide range of PEG linker lengths are not extensively available, the general principles are emerging.

A chemical proteomics approach comparing aliphatic and PEG linkers in thalidomide-based PROTACs revealed that the linker composition plays a critical role in determining the off-target degradation profile.[2] This suggests that even within the same class of linkers, such as PEGs, variations in length can alter the conformation of the ternary complex, leading to differential engagement of off-target proteins. For instance, a shorter, more constrained linker might limit the PROTAC's ability to form productive ternary complexes with off-target proteins, thereby enhancing selectivity. Conversely, a longer, more flexible linker could potentially accommodate a wider range of protein-protein interactions, which may lead to an increase in off-target effects.

Experimental Protocols

To ensure the reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation Quantification

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 for ERα, HEK293T for exogenous protein studies) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of PROTACs with different PEG linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Quantitative Proteomics for Off-Target Analysis using Tandem Mass Tag (TMT) Labeling

Objective: To identify and quantify unintended protein degradation across the proteome following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to ~80% confluency.

    • Treat cells with PROTACs having different PEG linker lengths at a fixed concentration (e.g., 1 µM) and for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO). Perform experiments in biological triplicate.

  • Cell Lysis and Protein Extraction:

    • Harvest and lyse the cells in a urea-based lysis buffer.

    • Sonicate the samples to shear DNA and centrifuge to clarify the lysate.

  • Protein Digestion:

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide.

    • Digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the peptides from each condition (different PROTACs and vehicle control) with a specific TMT isobaric tag according to the manufacturer's protocol.

    • Combine the labeled peptide samples into a single mixture.

  • Peptide Fractionation:

    • Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for simultaneous identification and quantification of peptides from all conditions.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Identify and quantify proteins based on the reporter ion intensities.

    • Perform statistical analysis to identify proteins that show significant changes in abundance in the PROTAC-treated samples compared to the vehicle control.

    • Proteins that are significantly downregulated are potential off-targets of the PROTACs.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation Start Start: Synthesize PROTACs with varying PEG linker lengths Cell_Treatment Cell Treatment Start->Cell_Treatment Western_Blot Western Blot Analysis (On-Target Degradation) Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics (TMT) (Off-Target Analysis) Cell_Treatment->Proteomics Data_Analysis Data Analysis Western_Blot->Data_Analysis Proteomics->Data_Analysis Results Compare Selectivity and Off-Target Effects Data_Analysis->Results

Caption: Workflow for evaluating PROTAC linker efficacy.

Linker_Length_Impact cluster_relationship Impact of PEG Linker Length Linker_Length PEG Linker Length Too_Short Too Short Linker_Length->Too_Short Decreasing Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Increasing Steric_Hindrance Steric Hindrance (Reduced Ternary Complex Formation) Too_Short->Steric_Hindrance High_Selectivity High Selectivity & Potent Degradation Optimal->High_Selectivity Reduced_Efficacy Reduced Efficacy & Potential for Off-Targets Too_Long->Reduced_Efficacy

Caption: Linker length's impact on PROTAC function.

References

A Comparative Guide to PROTAC Linkers: The Role of Benzyl-PEG Motifs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands determines the target, the linker's composition and structure are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides a comparative analysis of PROTACs utilizing a benzyl-polyethylene glycol (PEG) motif within their linker, exemplified by the SMARCA2/4 degrader ACBI1. We will compare its design principles and performance with PROTACs employing more common linker types, such as flexible alkyl and PEG chains, and other rigid linkers. This comparison is supported by experimental data and detailed protocols for key assays, offering a valuable resource for researchers and drug development professionals.

The Benzyl-PEG Motif: A Strategy for Conformational Rigidity

While flexible linkers like alkyl and PEG chains are widely used due to their synthetic accessibility, there is a growing interest in more rigid linkers to enhance degradation potency and selectivity.[2] The inclusion of a benzyl group within a PEG linker is a design strategy to impart a degree of conformational restriction.[3] This can help to pre-organize the PROTAC into a bioactive conformation, which is favorable for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

It is important to note that chemical building blocks like "Benzyl-PEG16-THP" are used in the synthesis of such PROTACs.[4] The benzyl and tetrahydropyran (THP) groups in this molecule are protecting groups that are typically removed during the chemical synthesis to yield the final, active PROTAC. Therefore, case studies will feature the core benzyl-PEG structure within the final degrader, not the initial synthetic reagent.

A notable example is the PROTAC ACBI1, designed to degrade the BAF ATPase subunits SMARCA2 and SMARCA4. In ACBI1, a para-disubstituted aryl (benzyl) unit was incorporated to provide conformational restriction, mimic the conformation of a PEG linker, and reduce the polarity of the PROTAC. This design also aimed to create a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.

Comparative Performance of PROTAC Linkers

The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize the performance of different linker types from various studies.

Table 1: Comparison of Different PROTAC Linker Types
PROTAC Target Linker Type DC50 Dmax
ACBI1 SMARCA2/4Benzyl-PEG fragmentPotent (specific values proprietary)High (specific values proprietary)
PROTAC with Alkyl Linker CRBNNine-atom alkyl chainConcentration-dependent decreaseNot specified
PROTAC with PEG Linker ARFlexible (PEG)3 μMExhibited degradation
PROTAC with Rigid Linker ARRigid (Disubstituted phenyl)> 10 μMNo degradation
TBK1 Degrader TBK121-atom Alkyl/Ether3 nM96%
TBK1 Degrader TBK1< 12-atom Alkyl/EtherNo degradation-

Data compiled from multiple sources.

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and reproducible experimental protocols. Below are methodologies for key experiments.

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein.

  • Protein Purification:

    • Purify the recombinant E3 ubiquitin ligase (e.g., VHL complex) and the target protein of interest.

  • Complex Formation:

    • Immobilize a tagged version of the E3 ligase on affinity beads.

    • Incubate the beads with the PROTAC compound at various concentrations.

    • Add the target protein to the mixture and incubate to allow for ternary complex formation.

  • Washing and Elution:

    • Wash the beads to remove non-bound proteins.

    • Elute the protein complexes from the beads.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI POI_bound->PolyUb_POI Poly-ubiquitination E3_bound->E3 Recycled Ub Ubiquitin E3_bound->Ub Transfers Ub->POI_bound Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Western_Blot_Workflow start Cell Seeding treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis end Results analysis->end

Western Blot Experimental Workflow

Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Linker Linker Design Length Length Linker->Length Composition Composition (e.g., Alkyl, PEG, Benzyl) Linker->Composition Flexibility Flexibility/Rigidity Linker->Flexibility Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Permeability->Degradation Solubility->Degradation

Logical Relationship of Linker Properties

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG16-THP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Benzyl-PEG16-THP, a PROTAC linker used in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known properties of its constituent chemical groups: the benzyl group, the polyethylene glycol (PEG) chain, and the tetrahydropyranyl (THP) ether.

Hazard Assessment and Component Analysis

This compound is a complex molecule, and its handling and disposal should be approached with caution. An analysis of its components suggests a conservative approach to its disposal, treating it as a regulated chemical waste.

ComponentKnown HazardsDisposal Considerations
Benzyl Group Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation.Dispose of as a chemical waste at an approved waste disposal plant.
Polyethylene Glycol (PEG) Generally considered non-hazardous and biodegradable.[1]Small quantities can be disposed of in regular solid waste after mixing with an unappealing substance.[2][3] Larger quantities should be handled by a licensed chemical waste disposal contractor. Avoid release into wastewater systems.[1]
Tetrahydropyranyl (THP) Ether Stable under basic conditions, but labile to acids.Information on the disposal of intact THP ethers is limited; therefore, it should be treated as a chemical waste.

Experimental Protocols: Disposal Procedure

Follow these steps for the safe disposal of this compound waste. This protocol assumes the waste is in a solid or liquid form.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Small Quantity Disposal (less than 10 grams):

  • For very small quantities, the waste can be prepared for solid waste disposal.

  • Mix the this compound waste with an inert and non-appealing substance, such as sand or cat litter.

  • Place the mixture in a sealed, leak-proof container.

  • Label the container clearly with the contents.

  • Dispose of the sealed container in the designated solid chemical waste stream.

4. Large Quantity Disposal (10 grams or more):

  • For larger quantities, direct disposal as solid waste is not recommended.

  • The waste must be handled by a licensed chemical waste disposal contractor.

  • Store the waste in a properly sealed and labeled container in a designated chemical waste storage area.

  • Follow your institution's procedures for scheduling a chemical waste pickup.

5. Decontamination:

  • Decontaminate all glassware and equipment that came into contact with this compound.

  • Rinse with an appropriate solvent (e.g., ethanol or isopropanol) and collect the rinsate as chemical waste.

  • Wash with soap and water.

Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_quantity Quantity > 10g? start->check_quantity small_quantity Small Quantity (< 10g) Procedure check_quantity->small_quantity No large_quantity Large Quantity (> 10g) Procedure check_quantity->large_quantity Yes mix_waste Mix with inert material (e.g., sand, cat litter) small_quantity->mix_waste seal_container Seal in a labeled, leak-proof container large_quantity->seal_container mix_waste->seal_container solid_waste Dispose in designated solid chemical waste seal_container->solid_waste licensed_contractor Arrange for pickup by a licensed waste contractor seal_container->licensed_contractor end End: Proper Disposal solid_waste->end licensed_contractor->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and waste disposal protocols and the relevant Safety Data Sheets for all chemicals used. Local regulations for chemical waste disposal must be followed.

References

Personal protective equipment for handling Benzyl-PEG16-THP

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzyl-PEG16-THP

Disclaimer: This document provides essential safety and logistical information for handling this compound based on available data for similar chemical structures. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before handling the material.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound. Adherence to these procedures is critical for laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Based on information for structurally related compounds such as Benzyl-PEG18-THP, Benzyl-PEG24-THP, and benzyl ethers, the following hazards are anticipated. The recommended PPE is based on general laboratory safety protocols for handling potentially hazardous chemicals.

Hazard CategoryAnticipated HazardRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed or inhaled.[1]- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2] - Hand Protection: Wear nitrile or neoprene gloves.[3] Inspect gloves before use and dispose of them properly after handling. - Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing. - Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Skin Irritation May cause skin irritation.- Hand Protection: Chemical-resistant gloves (nitrile or neoprene) are mandatory. - Skin and Body Protection: Wear a lab coat and ensure full skin coverage.
Eye Irritation May cause serious eye irritation.- Eye Protection: Chemical safety goggles are essential. In case of splash risk, use a face shield in addition to goggles.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.N/A (This hazard is managed through proper disposal procedures.)

Operational and Disposal Plans

Detailed Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and available.

    • Set up a designated work area and ensure it is clean and uncluttered.

    • Have all necessary PPE readily available and inspect it for integrity.

    • Locate the nearest eyewash station and safety shower before starting work.

  • Handling:

    • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Wear the appropriate PPE as specified in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, polyethylene).

    • Keep containers tightly closed when not in use to prevent the release of vapors.

Storage Plan
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep the container tightly sealed.

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any disposable materials that come into contact with the chemical, such as gloves and weighing boats, must be disposed of as hazardous waste.

  • Empty Containers: Empty containers that held the chemical should be treated as hazardous waste and not be reused.

  • Rinsate: If non-disposable materials are used, they must be triple-rinsed, and the rinsate collected as hazardous waste.

  • While polyethylene glycol is biodegradable, the overall compound should be treated as hazardous due to the other components. Do not dispose of it down the drain.

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Immediate Actions:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup of Small Spills:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Work from the outside of the spill inwards to prevent spreading.

    • Once the liquid is absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Measure in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Securely Store handle2->post1 post2 Clean Work Area handle2->post2 disp1 Segregate Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

This comprehensive guide provides a framework for the safe handling of this compound. By prioritizing safety through proper PPE, handling, and disposal procedures, researchers can minimize risks and maintain a secure laboratory environment. Always refer to your institution's specific safety protocols and the manufacturer's SDS for the most accurate and detailed information.

References

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